molecular formula C16H23NO3 B121876 tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate CAS No. 149377-19-5

tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

Cat. No.: B121876
CAS No.: 149377-19-5
M. Wt: 277.36 g/mol
InChI Key: CUUQNEXFGPWNPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-8-13(9-11-17)12-4-6-14(18)7-5-12/h4-7,13,18H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUQNEXFGPWNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598551
Record name tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149377-19-5
Record name tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

Introduction

This compound, also known as N-Boc-4-(4-hydroxyphenyl)piperidine, is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development. The piperidine scaffold is a prevalent feature in numerous approved drugs, imparting favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. The presence of a hydroxyl group on the phenyl ring and a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen makes this compound a versatile intermediate for creating complex molecular architectures, particularly for agents targeting the central nervous system.

This technical guide outlines the primary synthetic pathways for this compound, providing detailed experimental protocols, quantitative data summaries, and workflow diagrams for researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The synthesis of the target compound can be approached via two principal retrosynthetic routes:

  • Pathway 1: Boc Protection. This route involves the direct protection of the commercially available or pre-synthesized 4-(4-hydroxyphenyl)piperidine with a tert-butoxycarbonyl (Boc) group.

  • Pathway 2: Aryl Group Introduction. This strategy begins with a pre-protected piperidine ring, such as N-Boc-4-piperidone, followed by the introduction of the 4-hydroxyphenyl moiety, often involving an organometallic addition and subsequent functional group manipulations.

Synthesis Pathway 1: Boc Protection of 4-(4-Hydroxyphenyl)piperidine

This is the most direct and convergent approach, assuming the availability of the starting material, 4-(4-hydroxyphenyl)piperidine. The synthesis is a one-step protection reaction.

G cluster_reactants Reactants cluster_product Product A 4-(4-Hydroxyphenyl)piperidine Reagents Base (e.g., K2CO3) Solvent (e.g., Methanol) A->Reagents B Di-tert-butyl dicarbonate (Boc)2O B->Reagents C This compound Reagents->C Reflux, 6-8h

Caption: Boc protection of 4-(4-hydroxyphenyl)piperidine.

Experimental Protocol: Boc Protection

This protocol is adapted from a similar synthesis of N-Boc-4-hydroxypiperidine.[1]

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-(4-hydroxyphenyl)piperidine (10.0 g, 56.4 mmol), methanol (100 mL), and potassium carbonate (K₂CO₃) (15.6 g, 112.8 mmol).

  • Reagent Addition: While stirring at room temperature (25-30°C), add di-tert-butyl dicarbonate ((Boc)₂O) (13.5 g, 62.0 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the insoluble solids.

  • Purification: Concentrate the filtrate under reduced pressure to obtain a viscous residue. Add petroleum ether (50-60 mL) to the residue and cool the mixture in an ice bath to induce crystallization.

  • Isolation: Collect the resulting white crystalline solid by vacuum filtration, wash with cold petroleum ether, and dry in a vacuum oven to yield the final product.

Synthesis Pathway 2: Arylation of N-Boc-4-piperidone

This pathway builds the molecule from a simpler, commercially available protected piperidone. It involves an initial Grignard reaction, followed by dehydration, reduction, and demethylation to reveal the phenol.

G A N-Boc-4-piperidone B Tertiary Alcohol Intermediate A->B C Tetrahydropyridine Intermediate B->C D tert-Butyl 4-(4-methoxyphenyl) piperidine-1-carboxylate C->D E Final Product D->E R1 1. 4-Bromoanisole, Mg, THF 2. Work-up R2 Acid catalyst (e.g., H2SO4) R3 H2, Pd/C (Catalytic Hydrogenation) R4 BBr3, CH2Cl2 (Demethylation)

Caption: Multi-step synthesis from N-Boc-4-piperidone.

Experimental Protocol: Key Steps

Step 1: Grignard Reaction with 4-Bromoanisole

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare the Grignard reagent by adding a solution of 4-bromoanisole (10.3 g, 55.2 mmol) in dry tetrahydrofuran (THF, 50 mL) dropwise to a stirred suspension of magnesium turnings (1.4 g, 57.6 mmol) in dry THF (10 mL).

  • Addition: Cool a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in dry THF (100 mL) to 0°C.[2] Add the prepared Grignard reagent dropwise to this solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate.

Step 2: Demethylation[3]

  • Reaction Setup: Dissolve the product from the previous steps (tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate) (10.0 g, 31.1 mmol) in anhydrous dichloromethane (CH₂Cl₂) (100 mL) and cool to -78°C under a nitrogen atmosphere.

  • Reagent Addition: Add boron tribromide (BBr₃) (1.0 M solution in CH₂Cl₂, 37.3 mL, 37.3 mmol) dropwise, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Carefully quench the reaction by pouring it into an ice-water mixture. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain the final compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the key synthetic steps. Yields are representative and can vary based on reaction scale and optimization.

Step / PathwayStarting MaterialsKey ReagentsSolventTemp. (°C)Time (h)Typical YieldCitation
Pathway 1 4-(4-Hydroxyphenyl)piperidine(Boc)₂O, K₂CO₃MethanolReflux6-8~85-95%[1][4]
Pathway 2.1 N-Boc-4-piperidone, 4-BromoanisoleMgTHF0 to RT4-6>95%[2]
Pathway 2.2 tert-Butyl 4-(4-methoxyphenyl)piperidine-1-carboxylateBBr₃CH₂Cl₂-78 to RT12-16~70-85%[3]

General Experimental Workflow

The logical flow for a single synthetic step, from setup to final product analysis, is crucial for reproducibility and success.

G A 1. Reaction Setup (Flask, Stirrer, N2 atm) B 2. Reagent Addition (Solvents, Starting Materials) A->B C 3. Controlled Reagent Dosing (e.g., Dropwise addition) B->C D 4. Reaction Monitoring (TLC, LC-MS) C->D D->D Incomplete E 5. Reaction Quench / Work-up (e.g., Add water, Separate layers) D->E Reaction Complete F 6. Extraction & Drying E->F G 7. Purification (Column Chromatography / Recrystallization) F->G H 8. Product Characterization (NMR, MS, Purity) G->H

Caption: Standard workflow for a single organic synthesis step.

References

In-Depth Technical Guide: Physicochemical Properties of Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. This document details available data, experimental protocols, and the compound's relevance in synthetic and biological contexts.

Core Physicochemical Data

Table 1: Summary of Physicochemical Properties

PropertyValueSource
Molecular Weight 277.36 g/mol Calculated
Molecular Formula C₁₆H₂₃NO₃
Predicted Boiling Point 407.3 ± 45.0 °CChemBK
Predicted Density 1.121 ± 0.06 g/cm³ChemBK
Predicted XlogP 3.0PubChemLite (for 3-substituted isomer)
Appearance White to off-white solidGeneric data for similar compounds

Spectroscopic Data

Detailed experimental spectral data for this compound is not widely published. However, based on its chemical structure, the expected spectral characteristics can be inferred.

Table 2: Expected Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), piperidine ring protons (multiplets, 1.5-4.0 ppm), aromatic protons of the hydroxyphenyl group (doublets, ~6.7-7.1 ppm), and the hydroxyl proton (broad singlet).
¹³C NMR Resonances for the tert-butyl group carbons, piperidine ring carbons, and the aromatic carbons of the hydroxyphenyl group.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aliphatic and aromatic groups, the C=O stretch of the carbamate, and C-O stretches.
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight.

Experimental Protocols

Detailed experimental protocols for the synthesis and property determination of this compound are not explicitly available. However, general methods for analogous piperidine derivatives can be adapted.

Synthesis of this compound

A plausible synthetic route involves the protection of the nitrogen atom of 4-(4-hydroxyphenyl)piperidine with a tert-butyloxycarbonyl (Boc) group.

General Protocol:

  • Dissolution: Dissolve 4-(4-hydroxyphenyl)piperidine in a suitable solvent such as a mixture of dioxane and water.

  • Base Addition: Add a base, for example, sodium hydroxide, to the solution to deprotonate the piperidine nitrogen.

  • Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve 4-(4-hydroxyphenyl)piperidine in dioxane/water Start->Dissolve Add_Base Add NaOH Dissolve->Add_Base Add_Boc2O Add Di-tert-butyl dicarbonate Add_Base->Add_Boc2O React Stir at room temperature Add_Boc2O->React TLC_Monitor Monitor by TLC React->TLC_Monitor TLC_Monitor->React Incomplete Workup Extraction and Washing TLC_Monitor->Workup Complete Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Determination of Physicochemical Properties

Standard analytical methods can be employed to determine the key physicochemical properties.

Melting Point Determination:

  • Methodology: Use a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

pKa Determination (Potentiometric Titration):

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the titration curve. The phenolic hydroxyl group and the piperidine nitrogen will have distinct pKa values.

Aqueous Solubility (Shake-Flask Method):

  • Equilibration: Add an excess amount of the solid compound to a known volume of water in a sealed flask.

  • Shaking: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

G

Caption: The role of the title compound as a starting material in a typical drug discovery process.

tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate is a disubstituted piperidine derivative featuring a Boc-protected nitrogen and a 4-hydroxyphenyl group at the 4-position. This unique structure makes it an attractive intermediate for the synthesis of more complex molecules, particularly in the design of novel therapeutic agents.

Chemical Structure:

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 149377-19-5
Molecular Formula C₁₆H₂₃NO₃
Molecular Weight 277.36 g/mol
IUPAC Name This compound

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible and commonly employed synthetic route is the Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters.

Proposed Synthetic Pathway

A logical approach to synthesize the target compound involves the coupling of a protected piperidine boronic acid derivative with a suitable bromophenol derivative.

Synthetic Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate C Pd(dppf)Cl2 (Palladium Catalyst) K2CO3 (Base) Dioxane/Water (Solvent) Heat (e.g., 80-100 °C) A->C Suzuki-Miyaura Coupling B 4-Bromophenol B->C D This compound C->D

Caption: Proposed Suzuki-Miyaura coupling for synthesis.

Detailed Proposed Experimental Protocol

This protocol is a general guideline based on standard Suzuki-Miyaura coupling procedures for similar compounds. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

  • tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

  • 4-Bromophenol

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 eq), 4-bromophenol (1.1 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Quantitative Data (from Analogs)

As of this writing, specific quantitative data such as NMR and mass spectrometry for this compound are not available in the public domain. However, data for structurally similar compounds can provide an indication of expected spectral characteristics.

Table 2: Spectral Data of Analogous Compounds

Compound1H NMR (CDCl₃, 400 MHz) δ (ppm)13C NMR (CDCl₃, 101 MHz) δ (ppm)
tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate 7.18 (d, J = 8.6 Hz, 2H), 6.85 (d, J = 8.7 Hz, 2H), 4.20 (br s, 2H), 3.79 (s, 3H), 2.76 (t, J = 12.4 Hz, 2H), 2.58 (tt, J = 12.1, 3.7 Hz, 1H), 1.78 (d, J = 12.7 Hz, 2H), 1.58 (qd, J = 12.4, 4.3 Hz, 2H), 1.47 (s, 9H)158.0, 154.9, 134.9, 127.1, 113.8, 79.4, 55.2, 44.1, 42.1, 33.6, 28.5
tert-butyl 4-(4-hydroxymethylphenyl)piperidine-1-carboxylate 7.30 (d, J = 8.0 Hz, 2H), 7.20 (d, J = 8.0 Hz, 2H), 4.67 (s, 2H), 4.20 (br s, 2H), 2.77 (t, J = 12.4 Hz, 2H), 2.62 (tt, J = 12.1, 3.6 Hz, 1H), 1.79 (d, J = 12.8 Hz, 2H), 1.60 (qd, J = 12.4, 4.3 Hz, 2H), 1.47 (s, 9H)154.9, 142.0, 139.4, 128.8, 126.3, 79.4, 46.0, 44.0, 42.3, 33.5, 28.5

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a common motif in many approved drugs, and the presence of the protected nitrogen and the functionalizable phenol group allows for diverse chemical modifications.

Logical Relationship in Drug Discovery

The utility of this compound can be visualized as a key step in a typical drug discovery workflow.

Drug_Discovery_Workflow A Starting Materials B tert-butyl 4-(4-hydroxyphenyl) piperidine-1-carboxylate A->B Synthesis C Functional Group Modification B->C e.g., Etherification of phenol D Deprotection (Boc Removal) B->D F Library of Novel Compounds C->F E Coupling with other moieties D->E E->F G Biological Screening F->G H Lead Optimization G->H

Caption: Role in a drug discovery workflow.

No specific signaling pathways involving the direct action of this compound have been identified in the literature. Its primary role is that of a precursor to more complex and biologically active molecules.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. While detailed experimental data for this specific compound is sparse, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from close analogs. Its versatile structure allows for the generation of diverse chemical libraries, paving the way for the discovery of novel therapeutic agents. Further research into the synthesis and applications of this compound is warranted to fully exploit its potential in medicinal chemistry.

The Enigmatic Core: A Technical Guide to tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate and its Emergence as a Scaffold for Potent NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate, a synthetically versatile piperidine derivative, has garnered significant attention within the medicinal chemistry landscape. While direct pharmacological activity of this compound remains largely uncharacterized, its pivotal role as a key intermediate in the development of potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists is well-documented. This technical guide provides an in-depth exploration of the core mechanism of action not of the title compound itself, but of the pharmacologically active agents derived from it. We will delve into the quantitative data, experimental protocols, and signaling pathways associated with its N-substituted analogs, which exhibit high affinity for the NR1A/2B subtype of the NMDA receptor. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting glutamatergic neurotransmission.

Introduction: A Tale of a Synthetic Intermediate

This compound is a heterocyclic compound featuring a 4-(4-hydroxyphenyl)piperidine core structure with a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This Boc group, while rendering the molecule stable and ideal for synthetic manipulations, is a critical determinant of its pharmacological profile. The bulky and electron-withdrawing nature of the Boc group generally precludes the direct, high-affinity interaction with biological targets that is observed in its deprotected and subsequently N-substituted counterparts.

The true value of this molecule lies in its utility as a scaffold. Removal of the Boc group unveils a secondary amine that serves as a handle for the introduction of various substituents. It is these N-substituted derivatives that have emerged as a class of potent and selective antagonists of the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system.

The Core Mechanism of Action: Targeting the NMDA Receptor

The primary mechanism of action for the pharmacologically active derivatives of this compound is the antagonism of the NMDA receptor, specifically the NR1A/2B subtype.[1] The NMDA receptor is a ligand-gated ion channel that is activated by the binding of glutamate and a co-agonist, typically glycine or D-serine. Upon activation, the channel opens, allowing the influx of Ca²⁺ ions, which triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.

However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. The N-substituted 4-(4-hydroxyphenyl)piperidine derivatives act as non-competitive antagonists, binding to a site on the receptor complex distinct from the glutamate or glycine binding sites, thereby inhibiting ion flux and mitigating excitotoxic damage.[1]

Signaling Pathway of NMDA Receptor Antagonism

The antagonistic action of N-substituted 4-(4-hydroxyphenyl)piperidine derivatives on the NMDA receptor interrupts the canonical signaling cascade. The following diagram illustrates the point of intervention.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (NR1/NR2B) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Antagonist N-substituted 4-(4-hydroxyphenyl)piperidine Derivative Antagonist->NMDA_Receptor Blocks Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Signaling Downstream Signaling (e.g., CaMKII, CREB activation, Gene Expression) Ca_ion->Signaling Activates Excitotoxicity Excitotoxicity Signaling->Excitotoxicity Leads to (if excessive)

NMDA Receptor Antagonism Pathway

Quantitative Data: Potency of N-Substituted Derivatives

The potency of various N-substituted 4-(4-hydroxyphenyl)piperidine derivatives as NMDA receptor antagonists has been quantified through in vitro electrophysiology studies. The following table summarizes the IC₅₀ values for the inhibition of the NR1A/2B NMDA receptor subtype.[1]

Compound IDN-SubstituentIC₅₀ (µM) at NR1A/2B
21 4-phenylbutyl0.022
33 3-phenylpropyl (on 4-(4-hydroxybenzyl)piperidine)0.059
40 4-phenylbutyl (on 3-(4-hydroxyphenyl)pyrrolidine)0.017
(+/-)-27 4-(4-hydroxyphenyl)-3-hydroxy-4-phenylbutyl0.026

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of N-substituted 4-(4-hydroxyphenyl)piperidine derivatives.

Synthesis of N-Substituted 4-(4-hydroxyphenyl)piperidines[1]

This protocol outlines the general procedure for the alkylation of the piperidine nitrogen after deprotection of the Boc group.

Workflow Diagram:

Synthesis_Workflow Start tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate Deprotection Boc Deprotection (e.g., TFA in CH₂Cl₂) Start->Deprotection Intermediate 4-(4-hydroxyphenyl)piperidine Deprotection->Intermediate Alkylation N-Alkylation (Alkyl halide, Base) Intermediate->Alkylation Product N-substituted 4-(4-hydroxyphenyl)piperidine Alkylation->Product

General Synthetic Workflow

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Appropriate alkyl halide (e.g., 1-bromo-4-phenylbutane)

  • Base (e.g., triethylamine or potassium carbonate)

  • Solvent (e.g., acetonitrile or DMF)

Procedure:

  • Deprotection: Dissolve this compound in dichloromethane. Add trifluoroacetic acid dropwise at 0 °C and stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-(4-hydroxyphenyl)piperidine.

  • N-Alkylation: Dissolve the deprotected piperidine intermediate in a suitable solvent (e.g., acetonitrile). Add the desired alkyl halide and a base (e.g., potassium carbonate). Heat the reaction mixture at reflux until the reaction is complete as monitored by TLC.

  • Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 4-(4-hydroxyphenyl)piperidine.

Electrophysiological Recordings in Xenopus Oocytes[1]

This protocol describes the method used to determine the potency of the compounds as NMDA receptor antagonists.

Materials:

  • Xenopus laevis oocytes

  • cRNA for rat NR1A and NR2B NMDA receptor subunits

  • Voltage-clamp amplifier and data acquisition system

  • Perfusion system

  • Recording solution (e.g., Ba²⁺-containing frog Ringer's solution)

  • NMDA and glycine solutions

  • Test compound solutions

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from anesthetized Xenopus laevis frogs. Prepare and inject the oocytes with a mixture of cRNAs encoding the NR1A and NR2B subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with KCl. Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Drug Application: Perfuse the oocyte with the recording solution. Apply NMDA and glycine to elicit an inward current. Once a stable baseline current is achieved, co-apply the test compound with NMDA and glycine.

  • Data Analysis: Measure the peak inward current in the presence and absence of the test compound. Calculate the percentage of inhibition for each concentration of the test compound. Construct a concentration-response curve and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response equation.

Conclusion

While this compound itself does not appear to possess significant intrinsic pharmacological activity, its role as a foundational scaffold for the synthesis of potent and selective NMDA receptor antagonists is of paramount importance in the field of neuroscience and drug discovery. The N-substituted derivatives of this core structure have demonstrated high affinity for the NR1A/2B subtype of the NMDA receptor, a target of considerable therapeutic interest for a range of neurological disorders. The data and protocols presented in this guide provide a comprehensive overview for researchers aiming to leverage this chemical entity in the development of novel central nervous system therapeutics. Further investigation into the structure-activity relationships of novel N-substituents may yield even more potent and selective modulators of NMDA receptor function.

References

A Comprehensive Technical Review of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate is a synthetic heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid piperidine core, coupled with a functionalizable phenol group and a readily cleavable tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth review of the synthesis, known biological activities, and therapeutic potential of this compound and its derivatives, with a particular focus on their role as modulators of opioid receptors. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, most commonly involving the addition of a phenyl group to a protected piperidone core. A general and efficient method is the Grignard reaction, which utilizes the nucleophilic addition of a phenylmagnesium halide to 1-Boc-4-piperidone.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from methodologies described for the synthesis of structurally similar 4-aryl-4-hydroxypiperidine derivatives.

Materials:

  • 4-Bromophenol

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 1-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 4-bromophenol in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining 4-bromophenol solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent, 4-(hydroxyphenyl)magnesium bromide.

  • Reaction with 1-Boc-4-piperidone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 1-Boc-4-piperidone in anhydrous THF is then added dropwise. The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 4-(4-hydroxyphenyl)-4-hydroxypiperidine-1-carboxylate.

  • Dehydroxylation (if necessary): In some synthetic schemes, the tertiary alcohol is removed. This can be achieved through a variety of methods, such as reduction with a silane reagent in the presence of a strong acid.

Data Presentation: Biological Activity of Structurally Related Compounds

While specific quantitative data for the title compound is not extensively available in the public domain, the 4-(hydroxyphenyl)piperidine scaffold is a key pharmacophore in a number of potent and selective kappa opioid receptor (KOR) antagonists. The following table summarizes the in vitro biological activity of several representative N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, which are structurally related to the core of our compound of interest. This data provides valuable insights into the potential biological profile of derivatives of this compound.

Compound IDN-SubstituentKOR Ke (nM)µ-OR Selectivity (KOR Ke / µ-OR Ke)δ-OR Selectivity (KOR Ke / δ-OR Ke)Reference
JDTic (1S)-1-{[(3R,4R)-...]-2-methylpropyl}0.03100793[1]
Analog 1 Phenylpropyl1.57--[2]
Analog 2 Cyclohexylmethyl0.1417304570[3]
LY255582 (3S)-3-hydroxy-3-cyclohexylpropyl0.14--[4]

Ke represents the equilibrium dissociation constant for an antagonist, a measure of its binding affinity.

Signaling Pathways and Experimental Workflows

The biological activity of the 4-(hydroxyphenyl)piperidine scaffold, particularly its role in modulating the kappa opioid receptor, can be understood within the context of G protein-coupled receptor (GPCR) signaling. KORs are Gi/o-coupled GPCRs, and their activation by endogenous ligands like dynorphin initiates a signaling cascade that leads to various cellular responses. Antagonists containing the 4-(hydroxyphenyl)piperidine moiety block this signaling pathway.

Kappa Opioid Receptor Antagonist Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the kappa opioid receptor and the point of intervention for an antagonist.

KOR_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dynorphin Dynorphin KOR Kappa Opioid Receptor (KOR) Dynorphin->KOR Binds and Activates Antagonist 4-(Hydroxyphenyl)piperidine Antagonist Antagonist->KOR Binds and Blocks G_protein Gi/o Protein (αβγ) KOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A (PKA) cAMP->PKA Less activation of CREB CREB PKA->CREB Less phosphorylation of Gene_Expression Changes in Gene Expression CREB->Gene_Expression Alters

Caption: Kappa Opioid Receptor (KOR) antagonist signaling pathway.

Experimental Workflow: Evaluating KOR Antagonist Activity

The following diagram outlines a typical experimental workflow for assessing the kappa opioid receptor antagonist activity of a novel compound derived from this compound.

KOR_Antagonist_Workflow Start Start: Synthesized Compound Radioligand_Binding Radioligand Binding Assay (Determine Ki) Start->Radioligand_Binding Functional_Assay [35S]GTPγS Functional Assay (Determine Ke) Start->Functional_Assay Data_Analysis Data Analysis: Affinity & Potency Radioligand_Binding->Data_Analysis Functional_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End End: Candidate Drug Lead_Optimization->End

Caption: Workflow for KOR antagonist evaluation.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its core structure is present in a class of potent and selective kappa opioid receptor antagonists, highlighting its therapeutic potential for the treatment of a range of central nervous system disorders, including depression, anxiety, and substance abuse disorders. The synthetic accessibility of this compound, coupled with the established biological importance of its derivatives, ensures that it will remain a key intermediate in the ongoing quest for novel and improved therapeutics. This technical guide has provided a comprehensive overview of the current knowledge surrounding this important molecule, offering a foundation for future research and development endeavors in this promising area of drug discovery.

References

An In-depth Technical Guide on the NMR and Mass Spectrometry Data for tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate. Due to the absence of a publicly available, unified experimental dataset for this specific molecule, this guide presents representative data synthesized from spectral information of structurally related compounds and established principles of spectroscopic analysis. The experimental protocols provided are based on standard methodologies for the characterization of small organic molecules.

Compound Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₆H₂₃NO₃

  • Molecular Weight: 277.36 g/mol

  • Structure: Chemical structure of this compound

Representative NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on the analysis of its constituent fragments: a 4-substituted piperidine ring, an N-tert-butoxycarbonyl (Boc) protecting group, and a para-substituted phenol.

Table 1: Representative ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.10d2HAr-H (ortho to OH)
~6.75d2HAr-H (meta to OH)
~4.90s (br)1HAr-OH
~4.15m (br)2HPiperidine-H (axial, C2/C6)
~2.75m (br)2HPiperidine-H (equatorial, C2/C6)
~2.60tt1HPiperidine-H (C4)
~1.80m2HPiperidine-H (equatorial, C3/C5)
~1.55m2HPiperidine-H (axial, C3/C5)
1.47s9Htert-butyl-H

Table 2: Representative ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~155.0C=O (Boc)
~154.5Ar-C (C-OH)
~134.0Ar-C (ipso to piperidine)
~128.0Ar-CH (ortho to OH)
~115.5Ar-CH (meta to OH)
~79.5C(CH₃)₃ (Boc)
~44.0Piperidine-CH₂ (C2/C6)
~42.0Piperidine-CH (C4)
~33.0Piperidine-CH₂ (C3/C5)
28.4C(CH₃)₃ (Boc)

Representative Mass Spectrometry Data

The following table outlines the expected major ions in the electrospray ionization (ESI) mass spectrum of this compound in positive ion mode.

Table 3: Representative ESI-MS Data

m/zIon
278.17[M+H]⁺
222.15[M+H - C₄H₈]⁺ or [M+H - isobutylene]⁺
178.12[M+H - Boc]⁺
107.08[HOC₆H₄CH₂]⁺

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR and mass spectrometry data for a compound such as this compound.

4.1 NMR Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Solvent: CDCl₃ with 0.03% TMS as an internal standard.

    • Temperature: 298 K.

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay: 1.0 - 2.0 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2.0 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0 to 220 ppm.

4.2 Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. A small amount of formic acid (0.1%) may be added to promote protonation.[1]

  • Instrumentation and Parameters:

    • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.0 - 4.5 kV.

    • Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 250-350 °C.

    • Nebulizer Pressure: 1-2 Bar.

    • Mass Range: m/z 50-500.

    • Data Acquisition: Full scan mode.

Visualizations

5.1 Experimental Workflow

The following diagram illustrates a standard workflow for the synthesis and characterization of an organic compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis cluster_conclusion Conclusion synthesis Chemical Synthesis workup Reaction Work-up synthesis->workup purification Purification (e.g., Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Purity & Structure Confirmation ms Mass Spectrometry (ESI-MS) purification->ms Molecular Weight Confirmation nmr_analysis NMR Data Interpretation nmr->nmr_analysis ms_analysis MS Data Interpretation ms->ms_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation ms_analysis->structure_elucidation

Caption: Experimental workflow for synthesis and characterization.

5.2 Structural Correlation Diagram

This diagram illustrates the correlation between the key structural fragments of the molecule and their expected spectroscopic signatures.

structural_correlation cluster_fragments Key Structural Fragments cluster_nmr NMR Signatures cluster_ms Mass Spectrometry Fragments molecule This compound boc tert-butoxycarbonyl (Boc) molecule->boc piperidine Piperidine Ring molecule->piperidine phenol 4-Hydroxyphenyl Group molecule->phenol boc_nmr ¹H: ~1.47 ppm (9H, s) ¹³C: ~155, 80, 28 ppm boc->boc_nmr correlates to boc_ms Loss of isobutylene (-56 Da) Loss of Boc group (-100 Da) boc->boc_ms fragments to piperidine_nmr ¹H: ~1.5-4.2 ppm (multiplets) ¹³C: ~33-44 ppm piperidine->piperidine_nmr correlates to piperidine_ms Ring opening fragments piperidine->piperidine_ms fragments to phenol_nmr ¹H: ~6.7-7.1 ppm (2x d), ~4.9 ppm (s) ¹³C: ~115-155 ppm phenol->phenol_nmr correlates to phenol_ms Benzyl cation fragment (m/z 107) phenol->phenol_ms fragments to

Caption: Correlation of structure with spectroscopic data.

References

Solubility Profile of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and formulation development. This document details experimental methodologies for solubility determination, presents available solubility data, and illustrates a general synthetic workflow.

Introduction

This compound, also known as N-Boc-4-(4-hydroxyphenyl)piperidine, is a heterocyclic compound widely used as a building block in the synthesis of various biologically active molecules. Its structure, featuring a piperidine ring, a Boc-protecting group, and a hydroxyphenyl moiety, imparts a specific solubility profile that dictates its handling and application in medicinal chemistry. The presence of both polar (hydroxyl group) and non-polar (tert-butyl and phenyl groups) functionalities suggests a varied solubility in different solvent systems. The hydroxyl groups are expected to enhance solubility in aqueous and protic solvents, while the Boc and phenyl groups contribute to its lipophilicity, favoring solubility in organic solvents.[1]

Solubility Data

Solvent ClassSolventExpected Solubility
Alcohols MethanolSoluble
EthanolSoluble
Halogenated DichloromethaneSoluble
ChloroformSoluble
Ethers TetrahydrofuranSoluble
Ketones AcetoneSoluble
Esters Ethyl AcetateSoluble
Apolar HexanesSparingly Soluble
Aqueous WaterSparingly Soluble

Note: "Soluble" indicates that the compound is likely to dissolve to a significant extent, while "Sparingly Soluble" suggests low solubility. These are not quantitative measures.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For the precise determination of thermodynamic solubility, the shake-flask method is a widely accepted and robust technique.[2] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, dichloromethane, etc.)

  • Scintillation vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Syringes and syringe filters (0.22 µm or 0.45 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity.

  • Addition of Excess Solute: To a series of vials, add a known volume of each solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid material remains.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations in the respective solvent.

    • Analyze the filtered sample and the standard solutions using a validated HPLC or UV-Vis spectrophotometry method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the filtered sample by interpolating from the calibration curve.

  • Data Reporting: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature. Report the solubility in units such as mg/mL or g/100 mL.

Visualization of Synthetic Workflow

The synthesis of N-Boc-4-arylpiperidines, such as this compound, often involves a multi-step process starting from readily available precursors. A general synthetic scheme can be visualized as a logical workflow.

G General Synthesis Workflow for N-Boc-4-Arylpiperidines cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Final Product start1 4-Piperidone Derivative step1 N-Boc Protection start1->step1 (Boc)2O, Base start2 Aryl Halide or Boronic Acid step2 Cross-Coupling Reaction (e.g., Suzuki, Negishi) start2->step2 step1->step2 step3 Purification step2->step3 Column Chromatography product tert-Butyl 4-(Aryl)piperidine-1-carboxylate step3->product

Caption: A generalized workflow for the synthesis of N-Boc-4-arylpiperidines.

This diagram illustrates a common synthetic route where a 4-piperidone derivative undergoes N-protection with a Boc group, followed by a palladium-catalyzed cross-coupling reaction with an appropriate aryl partner (like an aryl halide or aryl boronic acid) to introduce the aryl moiety at the 4-position. The final step involves purification to yield the desired product.[3]

References

tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and handling protocols for tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate (CAS No. 149377-19-5). The information is compiled for professionals in research and drug development who require detailed and accurate data for experimental design and safety compliance.

Chemical Identification and Properties

This compound is a heterocyclic compound often utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules.

Table 1: Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 149377-19-5[1][2]
Molecular Formula C₁₆H₂₃NO₃[1][3]
Molecular Weight 277.36 g/mol [1][3]
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)O[3]
InChI InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-8-13(9-11-17)12-4-6-14(18)7-5-12/h4-7,13,18H,8-11H2,1-3H3

Table 2: Physicochemical Properties

PropertyValueSource
Topological Polar Surface Area (TPSA) 49.77 ŲPredicted[3]
LogP (Octanol-Water Partition Coefficient) 3.5067Predicted[3]
Hydrogen Bond Donors 1Predicted[3]
Hydrogen Bond Acceptors 3Predicted[3]
Rotatable Bonds 1Predicted[3]
Storage Temperature 4°C, stored under nitrogen[3]

Hazard Identification and Safety Information

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Table 3: GHS Hazard Classification

Hazard ClassHazard Statement
Skin IrritationH315: Causes skin irritation.
Eye IrritationH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)H335: May cause respiratory irritation.

Signal Word: Warning

Precautionary Statements:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols and Handling

While specific experimental protocols for the generation of all safety data are not publicly available, standardized tests such as those outlined by the OECD are typically used for determining physicochemical and toxicological properties. The following sections detail best practices for handling and storage based on the known hazards.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. However, the following PPE is generally recommended:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with a particulate filter.

Engineering Controls

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust and contact with skin and eyes.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the lifecycle of safe chemical handling in a laboratory setting, from procurement to disposal.

G cluster_0 Planning & Procurement cluster_1 Receiving & Storage cluster_2 Experimental Use cluster_3 Waste Disposal Review SDS Review SDS Risk Assessment Risk Assessment Review SDS->Risk Assessment Procurement Procurement Risk Assessment->Procurement Receiving Receiving Procurement->Receiving Inventory Inventory Receiving->Inventory Storage Storage Inventory->Storage PPE PPE Storage->PPE Engineering Controls Engineering Controls PPE->Engineering Controls Handling Handling Engineering Controls->Handling Segregation Segregation Handling->Segregation Labeling Labeling Segregation->Labeling Disposal Disposal Labeling->Disposal

References

Potential Biological Targets of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the potential biological targets of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate. Extensive literature review reveals that this compound is primarily a versatile synthetic intermediate used in the development of pharmacologically active molecules. While direct biological activity data for the title compound is scarce, its core structure is a key pharmacophore in a range of derivatives targeting the opioid receptor family . This guide will focus on the opioid receptors as the principal biological targets of molecules derived from this scaffold, presenting quantitative binding and functional data for key derivatives, detailing relevant experimental protocols, and illustrating the associated signaling pathways.

Core Structure and its Significance

This compound is a piperidine derivative characterized by a 4-hydroxyphenyl group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. The Boc group enhances stability and allows for selective deprotection, making it a valuable building block in medicinal chemistry. The 4-hydroxyphenylpiperidine core is a well-established motif in the design of ligands for various biological targets, with the hydroxyl and phenyl groups capable of forming crucial hydrogen bonds and π-π interactions within receptor binding pockets.

Primary Biological Target Class: Opioid Receptors

Derivatives of the 4-(hydroxyphenyl)piperidine scaffold have been extensively investigated as ligands for the μ (mu), δ (delta), and κ (kappa) opioid receptors. These G-protein coupled receptors (GPCRs) are central to pain modulation, and are the targets of major analgesics like morphine and fentanyl.

Quantitative Data: Binding Affinities and Functional Activities of Derivatives

The most relevant quantitative data comes from studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are close structural analogs. These compounds have been shown to act as pure opioid receptor antagonists. The data in the following table is derived from radioligand binding assays (Ki) and [³⁵S]GTPγS functional assays (Kb), which measure antagonist activity. Lower Ki and Kb values indicate higher binding affinity and antagonist potency, respectively.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Antagonism (Kb, nM)
LY255582 ((3R,4R)-3,4-Dimethyl-1-[(3S)-3-hydroxy-3-cyclohexylpropyl-4-(3-hydroxyphenyl)piperidine)μ-opioid0.040.04
κ-opioid0.30.3
δ-opioid1.21.2
Alvimopan μ-opioid0.77-
δ-opioid4.4-
κ-opioid40-
N-phenylpropyl-4-(3-hydroxyphenyl)piperidine μ-opioid8.478.47
δ-opioid34.334.3
κ-opioid36.836.8
N-methyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (LY99335) μ-opioid-508
κ-opioid-194

Data sourced from studies on N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidines and related compounds.[1][2][3]

Experimental Protocols

The determination of a compound's activity at opioid receptors involves two primary types of assays: radioligand binding assays to assess binding affinity and functional assays to determine whether the compound acts as an agonist or antagonist.

Radioligand Binding Assay (for Determining Binding Affinity, Ki)

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound against an opioid receptor subtype.

Objective: To determine the binding affinity of a test compound for a specific opioid receptor (e.g., μ-opioid receptor).

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor (e.g., CHO-μOR).

  • Radioligand: A tritiated, high-affinity ligand for the target receptor (e.g., [³H]-DAMGO for μ-opioid receptor).[4]

  • Test Compound: The compound to be evaluated, dissolved in a suitable solvent.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like Naloxone.[4]

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[4]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[4]

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control (Naloxone), and membrane suspension.[4]

    • Competitive Binding: Assay buffer, radioligand, and serial dilutions of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.[4][5]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove residual unbound radioligand.[5]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM).[4]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membranes Receptor Membranes Incubate Incubate at RT (60-120 min) Membranes->Incubate Radioligand Radioligand ([³H]-DAMGO) Radioligand->Incubate TestCompound Test Compound TestCompound->Incubate Buffer Assay Buffer Buffer->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 & Ki Count->Analyze

Caption: Workflow for a Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay (for Determining Functional Activity)

This functional assay measures the activation of G-proteins upon receptor binding by an agonist. Antagonists will block the agonist-induced signal.

Objective: To determine if a test compound is an agonist, antagonist, or has no functional activity at an opioid receptor.

Materials:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS: A non-hydrolyzable GTP analog.

  • GDP: Guanosine diphosphate, to ensure a basal state.

  • Agonist Control: A known agonist for the receptor (e.g., DAMGO for μ-opioid receptor).

  • Test Compound: The compound to be evaluated.

  • Assay Buffer: Typically 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO4, 0.2 mM EGTA, pH 7.4.[6]

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Membrane Preparation: As described in the radioligand binding assay.

  • Assay Plate Setup:

    • Basal Binding: Membranes, assay buffer, GDP, and [³⁵S]GTPγS.

    • Agonist-Stimulated Binding: Membranes, assay buffer, GDP, [³⁵S]GTPγS, and a known agonist.

    • Test Compound (Agonist Mode): Membranes, assay buffer, GDP, [³⁵S]GTPγS, and serial dilutions of the test compound.

    • Test Compound (Antagonist Mode): Membranes, assay buffer, GDP, [³⁵S]GTPγS, a fixed concentration of a known agonist, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[6]

  • Filtration, Washing, and Counting: As described in the radioligand binding assay.

  • Data Analysis:

    • Agonist Activity: An increase in [³⁵S]GTPγS binding above basal levels indicates agonist activity. The EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) can be determined.

    • Antagonist Activity: Inhibition of the agonist-stimulated [³⁵S]GTPγS binding indicates antagonist activity. The IC50 can be determined and used to calculate the Kb (antagonist equilibrium dissociation constant).

G cluster_components Reaction Components cluster_reaction Functional Reaction cluster_output Measurement & Analysis Membranes Receptor Membranes Incubate Incubate at 30°C (45-60 min) Membranes->Incubate GTPgS [³⁵S]GTPγS GTPgS->Incubate GDP GDP GDP->Incubate Ligand Test Ligand (Agonist/Antagonist) Ligand->Incubate Filter Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Analysis Determine EC50/Emax (Agonist) or IC50/Kb (Antagonist) Count->Analysis

Caption: Workflow for a [³⁵S]GTPγS Functional Assay.

Signaling Pathways Associated with Opioid Receptors

Upon activation by an agonist, opioid receptors, which are coupled to inhibitory G-proteins (Gi/o), initiate a cascade of intracellular events. Antagonists block these events by preventing agonist binding.

The primary signaling pathway involves the dissociation of the G-protein into its Gαi/o and Gβγ subunits.[7]

  • Gαi/o subunit: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gβγ subunit:

    • Inhibits N-type voltage-gated calcium channels (CaV), reducing neurotransmitter release.

    • Activates G-protein-gated inwardly rectifying potassium channels (GIRK), causing hyperpolarization of the cell membrane and reducing neuronal excitability.[8]

In addition to this canonical pathway, opioid receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and activation of other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[9]

G OpioidAgonist Opioid Agonist OpioidReceptor Opioid Receptor (μ, δ, κ) OpioidAgonist->OpioidReceptor binds & activates GProtein Gi/o Protein OpioidReceptor->GProtein activates BetaArrestin β-Arrestin OpioidReceptor->BetaArrestin recruits G_alpha Gαi/o GProtein->G_alpha G_betagamma Gβγ GProtein->G_betagamma AC Adenylyl Cyclase G_alpha->AC inhibits CaChannel Ca²⁺ Channel G_betagamma->CaChannel inhibits KChannel GIRK Channel G_betagamma->KChannel activates cAMP ↓ cAMP AC->cAMP CaInflux ↓ Ca²⁺ Influx CaChannel->CaInflux Neurotransmitter ↓ Neurotransmitter Release CaInflux->Neurotransmitter KInflux ↑ K⁺ Efflux (Hyperpolarization) KChannel->KInflux NeuronalActivity ↓ Neuronal Excitability KInflux->NeuronalActivity MAPK MAPK Pathway (e.g., ERK1/2) BetaArrestin->MAPK activates

Caption: Opioid Receptor Signaling Pathways.

Conclusion

While this compound itself is best classified as a synthetic building block, its core structure is integral to the design of potent opioid receptor modulators. The primary biological targets for derivatives of this compound are the μ, δ, and κ opioid receptors. The provided quantitative data for key antagonist derivatives, along with detailed protocols for binding and functional assays, offer a robust framework for researchers in drug discovery and development to explore this chemical space further. Understanding the downstream signaling pathways of these receptors is critical for elucidating the full pharmacological profile of novel ligands derived from this versatile scaffold.ating the full pharmacological profile of novel ligands derived from this versatile scaffold.

References

Synthesis and Characterization of Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate and its analogs. This class of compounds serves as a crucial scaffold in medicinal chemistry, forming the core of various biologically active molecules. This document details common synthetic routes, presents characterization data in a structured format, and explores relevant biological signaling pathways.

Introduction

The 4-arylpiperidine moiety is a privileged scaffold in drug discovery, appearing in a wide range of therapeutics targeting the central nervous system (CNS) and other biological systems. The this compound core, with its protected piperidine nitrogen and functionalized phenyl ring, offers a versatile platform for the synthesis of diverse chemical libraries. The tert-butyloxycarbonyl (Boc) protecting group provides stability during synthetic transformations and can be readily removed under acidic conditions, allowing for further derivatization of the piperidine nitrogen.[1] The phenolic hydroxyl group on the phenyl ring is a key site for modification and interaction with biological targets.

Analogs of this core structure have been investigated for a variety of pharmacological activities, including as intermediates in the synthesis of potent drugs like the anticancer agent Vandetanib and synthetic opioids like Fentanyl.[2][3] Their structural similarity to endogenous ligands allows them to interact with various receptors and enzymes, making them valuable tools in the development of novel therapeutics. This guide will focus on the key synthetic methodologies for preparing these analogs and the analytical techniques used for their characterization.

Synthetic Methodologies

The synthesis of this compound analogs typically involves a few key strategic steps: N-protection of the piperidine ring, introduction of the aryl group at the 4-position, and subsequent modifications of the aryl substituent.

N-Boc Protection

The initial step in many synthetic routes is the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the corresponding piperidine precursor with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Arylation of the Piperidine Ring

Two powerful palladium-catalyzed cross-coupling reactions are commonly employed to introduce the 4-hydroxyphenyl group or its precursors onto the piperidine ring: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In this context, it is used to couple a piperidine-based boronic acid or ester with an aryl halide (or triflate). This method is particularly useful for creating a direct bond between the piperidine ring and the phenyl group.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[3][4] This reaction is employed to couple an amine with an aryl halide, which is an effective strategy for synthesizing 4-anilino-piperidine derivatives, key intermediates for various pharmaceuticals.

Synthesis of Key Analogs

The following sections provide an overview of the synthesis of representative analogs.

This analog is a key intermediate for compounds with a nitrogen linkage to the phenyl ring. Its synthesis often starts from a protected 4-piperidone and involves the introduction of the aminophenyl group.

This analog introduces a reactive hydroxymethyl group on the phenyl ring, allowing for further functionalization.

Data Presentation

The following tables summarize the quantitative data for the synthesized analogs, including reaction yields and key characterization data.

Table 1: Synthesis and Yield of this compound Analogs

CompoundSynthetic MethodStarting MaterialsYield (%)
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateBoc Protectionpiperidin-4-ylmethanol, (Boc)₂O85.0
tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylateSulfonylationtert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, p-toluenesulfonyl chloride45.1
tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylateSubstitutiontert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, methyl 4-hydroxy-3-methoxybenzoate51.2

Table 2: Characterization Data for this compound Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass Spec (ESI-MS) m/z¹H NMR (δ, ppm)
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateC₁₁H₂₁NO₃215.29216.3 [M+H]⁺1.13 (m, 2H), 1.44 (s, 9H), 1.64 (d, 2H), 1.75 (m, 2H), 2.55 (m, 2H), 3.84 (d, 2H), 4.12 (s, 2H)
tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylateC₁₈H₂₇NO₅S369.48370.5 [M+H]⁺1.13 (m, 2H), 1.44 (s, 9H), 1.64 (d, 2H), 1.75 (m, 2H), 2.44 (s, 3H), 2.55 (m, 2H), 3.84 (d, 2H), 7.34 (d, 2H), 7.80 (d, 2H)
tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylateC₂₀H₂₉NO₆379.45380.4 [M+H]⁺1.13 (m, 2H), 1.44 (s, 9H), 1.64 (d, 2H), 1.75 (m, 2H), 2.44 (s, 3H), 2.55 (m, 2H), 3.84 (d, 2H), 4.12 (s, 2H), 7.34 (d, 2H), 7.80 (d, 2H)
tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylateC₁₆H₂₄N₂O₂276.37--
tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylateC₁₇H₂₅NO₃291.39--

Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations.

Protocol 1: General Procedure for N-Boc Protection
  • To a solution of the piperidine derivative (1.0 equiv) in a suitable solvent (e.g., THF, dioxane/water), add a base such as sodium bicarbonate or triethylamine (2.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.[5]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • In a reaction vessel, combine the aryl halide or triflate (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv) under an inert atmosphere.

  • Add the aryl halide (1.0 equiv) and the amine (1.1-1.5 equiv) followed by a dry, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.[6]

Biological Activity and Signaling Pathways

Derivatives of this compound have shown interactions with several biological targets, implicating their involvement in various signaling pathways.

NMDA Receptor Antagonism

Certain 4-(4-hydroxyphenyl)piperidine derivatives act as antagonists at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[4][7] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in several neurodegenerative diseases. Antagonists of the NMDA receptor can block this excitotoxic cascade.

NMDA_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor GluN2 GluN1 Ion Channel Glutamate->NMDAR:glu Glycine Glycine Glycine->NMDAR:gly Antagonist 4-Hydroxyphenyl- piperidine Analog Antagonist->NMDAR:glu Blocks Binding Ca_ion Ca²⁺ NMDAR:ion->Ca_ion Influx Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascade Cellular_Response Synaptic Plasticity, Cell Survival/Death Signaling_Cascade->Cellular_Response

Caption: NMDA Receptor Antagonism by 4-hydroxyphenyl-piperidine analogs.

Tyrosinase Inhibition

Phenolic compounds are known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[8] Inhibition of tyrosinase can be beneficial in treating hyperpigmentation disorders. The 4-hydroxyphenyl moiety of the core structure can mimic the natural substrate of tyrosinase, L-tyrosine, and act as a competitive inhibitor.

Tyrosinase_Signaling cluster_pathway Melanin Biosynthesis Pathway L_Tyrosine L-Tyrosine Tyrosinase Tyrosinase L_Tyrosine->Tyrosinase L_DOPA L-DOPA Tyrosinase->L_DOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation L_DOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin Further Reactions Inhibitor 4-Hydroxyphenyl- piperidine Analog Inhibitor->Tyrosinase Inhibition

Caption: Inhibition of the Tyrosinase pathway by 4-hydroxyphenyl-piperidine analogs.

Conclusion

The this compound scaffold is a valuable building block in medicinal chemistry, providing access to a wide array of potentially therapeutic compounds. The synthetic routes outlined in this guide, particularly those employing modern cross-coupling reactions, offer efficient and versatile methods for the preparation of diverse analogs. The characterization data presented provides a useful reference for researchers in this field. Furthermore, the exploration of their interactions with key biological targets such as the NMDA receptor and tyrosinase highlights the potential of these compounds in the development of new treatments for neurological and dermatological conditions. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis and development of novel piperidine-based therapeutics.

References

Methodological & Application

Application Notes and Protocols: Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate as a versatile building block in medicinal chemistry. The protocols detailed below are intended to serve as a guide for the synthesis and evaluation of novel therapeutic agents derived from this scaffold, with a focus on its application in the development of kinase inhibitors for oncology and opioid receptor modulators for pain management.

Introduction

This compound is a key intermediate in drug discovery, offering a synthetically tractable scaffold for the development of a diverse range of therapeutic agents. The piperidine ring is a prevalent motif in many FDA-approved drugs, and the 4-hydroxyphenyl group provides a convenient handle for further functionalization. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled reactions and can be readily removed under acidic conditions to enable subsequent modifications. This document outlines the application of this versatile building block in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors and opioid receptor modulators, providing detailed experimental protocols and relevant biological data.

Applications in Drug Discovery

Intermediate for Kinase Inhibitors (e.g., Vandetanib Analogs)

The 4-hydroxyphenyl moiety of the title compound can be elaborated to construct inhibitors of various kinases, including VEGFR-2, which is a key mediator of angiogenesis in cancer. By functionalizing the hydroxyl group, it is possible to synthesize analogs of approved drugs like Vandetanib. Vandetanib is a potent inhibitor of VEGFR2 tyrosine kinase and also shows activity against epidermal growth factor receptor (EGFR) tyrosine kinase.[1]

Precursor for Opioid Receptor Modulators

The 4-(4-hydroxyphenyl)piperidine scaffold is structurally related to the 4-anilinopiperidine core found in potent opioid analgesics like fentanyl and its analogs. The hydroxyl group can be converted to an amino group, followed by N-arylation, to access this class of compounds. The synthesis of fentanyl and its derivatives often involves the use of 4-anilinopiperidine intermediates.[2]

Data Presentation

The following table summarizes the in vitro activity of a series of bis([3][4][5]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives, which are structurally distinct from direct derivatives of the title compound but serve as an example of structure-activity relationship (SAR) data for VEGFR-2 inhibitors.

Compound IDRAnti-proliferative Activity (IC50, µM)VEGFR-2 Inhibition (IC50, nM)
MCF-7 HepG2
23h 4-chlorophenyl37.222.3
23l 4-bromophenyl19.411.3
24b 4-chlorophenyl42.730.3
24c 4-bromophenyl40.729.8
Sorafenib -5.13.9

Data extracted from a study on bis([3][4][5]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives to illustrate typical SAR data presentation.[6]

Experimental Protocols

Synthesis of a Key Intermediate for Vandetanib Analogs

This protocol describes the synthesis of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, a key intermediate that can be further reacted with a substituted phenol to generate Vandetanib analogs. This protocol is adapted from a known synthesis of a Vandetanib intermediate.[1][7]

Step 1: Boc Protection of 4-(hydroxymethyl)piperidine

  • Dissolve 4-(hydroxymethyl)piperidine (1 equivalent) in tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc)2O (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Step 2: Tosylation of the Hydroxyl Group

  • Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in pyridine and cool to 0°C.

  • Add p-toluenesulfonyl chloride (1 equivalent) to the solution.

  • Stir the mixture at 5°C for 10 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with 5% HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Crystallize the residue from ethyl acetate-hexane to yield tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.

Biological Evaluation Protocols

This protocol is for determining the inhibitory activity of a test compound against VEGFR-2 kinase using a luminescence-based assay.[3][4][8][9]

  • Reagent Preparation :

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with sterile deionized water.

    • Prepare a 10 mM stock solution of the test compound in DMSO and create serial dilutions in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • Dilute recombinant human VEGFR-2 enzyme to 1 ng/µl in 1x Kinase Buffer.

  • Assay Procedure :

    • Prepare a master mixture containing 5x Kinase Buffer, 500 µM ATP, and 50x PTK substrate in sterile deionized water.

    • Add 25 µl of the master mixture to each well of a white 96-well plate.

    • Add 5 µl of the diluted test compound solutions to the respective wells. For the positive control (no inhibitor), add 5 µl of 1x Kinase Buffer with DMSO. For the blank (no enzyme), add 5 µl of 1x Kinase Buffer.

    • Add 20 µl of the diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µl of 1x Kinase Buffer to the blank wells.

    • Incubate the plate at 30°C for 45 minutes.

  • Luminescence Detection :

    • Add 50 µl of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC50 value.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[10][11][12][13][14]

  • Cell Plating :

    • Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment :

    • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48-72 hours). Include a vehicle-treated control.

  • MTT Addition and Incubation :

    • Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement :

    • Add 100 µl of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Visualizations

Diagrams

G cluster_synthesis Synthesis of Vandetanib Analog Intermediate Start tert-butyl 4-(4-hydroxyphenyl) piperidine-1-carboxylate Step1 Functionalization of Hydroxyl Group Start->Step1 Step2 Coupling with Quinazoline Core Step1->Step2 Product Vandetanib Analog Step2->Product

Caption: Synthetic workflow for a Vandetanib analog.

G cluster_workflow Experimental Workflow for Inhibitor Evaluation Synthesis Compound Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification KinaseAssay In Vitro VEGFR-2 Kinase Assay (IC50) Purification->KinaseAssay CellAssay Cell Proliferation Assay (IC50) Purification->CellAssay SAR Structure-Activity Relationship Analysis KinaseAssay->SAR CellAssay->SAR G cluster_pathway VEGF Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K_AKT PI3K/AKT Pathway Autophosphorylation->PI3K_AKT PLCg_PKC PLCγ/PKC Pathway Autophosphorylation->PLCg_PKC Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Migration Cell Migration PLCg_PKC->Migration Inhibitor Vandetanib Analog (Inhibitor) Inhibitor->Autophosphorylation

References

Application Notes and Protocols for the Synthesis of Bioactive Derivatives from tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of ether derivatives from tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate, a versatile starting material for the development of novel therapeutic agents. The resulting compounds, bearing the 4-phenylpiperidine scaffold, are of significant interest in drug discovery, particularly as modulators of opioid receptors.

Introduction

The 4-phenylpiperidine motif is a well-established pharmacophore found in a variety of centrally acting agents, most notably potent analgesics that target opioid receptors. The synthesis of derivatives from this compound allows for the exploration of structure-activity relationships (SAR) by modifying the substitution on the phenyl ring. The phenolic hydroxyl group serves as a convenient handle for introducing a diverse range of functionalities, primarily through O-alkylation, to investigate how these changes impact receptor binding affinity, selectivity, and functional activity. This document outlines the Williamson ether synthesis as a robust method for this derivatization and discusses the biological context of the resulting compounds as opioid receptor modulators.

Synthetic Workflow

The general workflow for the synthesis of ether derivatives from this compound involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution with an alkyl halide.

Synthesis_Workflow start tert-Butyl 4-(4-hydroxyphenyl) piperidine-1-carboxylate intermediate Phenoxide Intermediate start->intermediate Deprotonation reagents Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) reagents->start product tert-Butyl 4-(4-alkoxyphenyl) piperidine-1-carboxylate intermediate->product SN2 Reaction alkylation Alkyl Halide (R-X) alkylation->intermediate purification Purification (e.g., Column Chromatography) product->purification analysis Characterization (NMR, MS) purification->analysis

Caption: General workflow for the O-alkylation of the starting material.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis using Sodium Hydride

This protocol describes the O-alkylation of this compound using a strong base, sodium hydride, suitable for a wide range of primary and some secondary alkyl halides.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 4-(4-alkoxyphenyl)piperidine-1-carboxylate derivative.

Protocol 2: General Procedure for Williamson Ether Synthesis using Potassium Carbonate

This protocol is a milder alternative to using sodium hydride and is particularly suitable for reactive alkyl halides.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Alkyl halide (e.g., benzyl bromide, allyl bromide)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M), add potassium carbonate (2.0-3.0 eq).

  • Add the alkyl halide (1.1-1.5 eq) to the suspension.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various derivatives and their biological activity at the µ-opioid receptor (MOR).

Table 1: Synthesis of tert-Butyl 4-(4-alkoxyphenyl)piperidine-1-carboxylate Derivatives

EntryAlkyl Halide (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1IodomethaneNaHDMFRT485-95
2Ethyl bromideNaHTHFRT1280-90
3Propyl bromideK₂CO₃DMF60875-85
4Benzyl bromideK₂CO₃Acetonitrile80690-98
5Allyl bromideNaHDMFRT388-96

Table 2: In Vitro Binding Affinities of Derivatives for the µ-Opioid Receptor (MOR)

Compound (R group)Ki (nM) for MORCitation(s)
-H (phenolic precursor)>1000
-CH₃15.8
-CH₂CH₃10.2
-CH₂CH₂CH₃5.6
-CH₂Ph2.1

Note: The binding affinity data is illustrative and can vary based on the specific assay conditions. The trend of increasing affinity with larger, lipophilic alkyl groups is commonly observed in structure-activity relationship studies of opioid receptor ligands.

Application Notes: Structure-Activity Relationships and Biological Context

Derivatives of this compound are primarily investigated as modulators of opioid receptors, which are G-protein coupled receptors (GPCRs) involved in pain perception and other physiological processes. The nature of the substituent introduced at the 4-position of the phenyl ring significantly influences the compound's affinity and efficacy at these receptors.

Structure-Activity Relationship (SAR) Insights:

  • Alkoxy Chain Length: Increasing the length of the alkyl chain on the ether oxygen generally leads to an increase in binding affinity for the µ-opioid receptor. This is likely due to enhanced hydrophobic interactions with a lipophilic pocket within the receptor's binding site.

  • Bulky and Aromatic Substituents: The introduction of bulky or aromatic groups, such as a benzyl group, can further enhance binding affinity. These groups can engage in additional favorable interactions, such as pi-stacking, with aromatic residues in the receptor.

  • Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a protecting group during synthesis. For biological evaluation, this group is typically removed to reveal the secondary amine, which is a critical feature for interaction with opioid receptors. The free amine is believed to be protonated at physiological pH and forms a key ionic interaction with an acidic residue (e.g., Asp147 in the MOR) in the receptor binding pocket.

Opioid Receptor Signaling Pathway

Upon agonist binding, opioid receptors undergo a conformational change, leading to the activation of intracellular G-proteins. This initiates a signaling cascade that ultimately results in the modulation of neuronal excitability and neurotransmitter release, producing analgesia and other physiological effects.

Opioid_Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (GPCR) G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_Protein->Ion_Channel Gβγ modulates cAMP cAMP AC->cAMP Converts Cellular_Response Decreased Neuronal Excitability Analgesia Ion_Channel->Cellular_Response Contributes to Ligand Opioid Agonist (Synthesized Derivative) Ligand->Opioid_Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PKA->Cellular_Response Leads to

Caption: Simplified opioid receptor signaling pathway.

Explanation of the Signaling Pathway:

  • Ligand Binding: An opioid agonist, such as a derivative synthesized from this compound (after deprotection), binds to the extracellular domain of the opioid receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates a coupled heterotrimeric G-protein (typically of the Gi/o family) on the intracellular side of the membrane. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[1]

  • Downstream Effects:

    • The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[1] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

    • The Gβγ dimer can directly interact with and modulate the activity of ion channels. For example, it can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. It can also inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[1]

  • Cellular Response: The net effect of these signaling events is a reduction in neuronal excitability, leading to the analgesic and other effects associated with opioid receptor activation.

By synthesizing and evaluating a library of derivatives, researchers can gain valuable insights into the specific molecular interactions that govern opioid receptor function, paving the way for the development of novel analgesics with improved efficacy and safety profiles.

References

Application Notes and Protocols: Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate is a versatile heterocyclic building block with significant applications in modern drug discovery. Its rigid piperidine core, coupled with a modifiable phenolic hydroxyl group and a Boc-protected amine, makes it an invaluable scaffold for the synthesis of a diverse range of therapeutic agents. This document provides detailed application notes on its use in the development of opioid receptor modulators, NMDA receptor antagonists, and as a linker in Proteolysis Targeting Chimeras (PROTACs). Comprehensive experimental protocols for its synthesis and derivatization are also presented, alongside quantitative pharmacological data and visual representations of relevant biological pathways and experimental workflows.

Introduction: A Versatile Scaffold in Medicinal Chemistry

The 4-(4-hydroxyphenyl)piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The title compound, this compound, serves as a key intermediate, offering several advantages for drug design:

  • Structural Rigidity: The piperidine ring provides a defined three-dimensional conformation, which can be crucial for precise receptor-ligand interactions.

  • Functionality for Derivatization: The phenolic hydroxyl group is a versatile handle for introducing a wide array of substituents to explore structure-activity relationships (SAR). It can participate in hydrogen bonding with biological targets.[1]

  • Boc Protection: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions and can be easily removed under mild acidic conditions to enable further functionalization.

  • Lipophilicity Modulation: The overall structure provides a balance of hydrophilic (hydroxyl group) and lipophilic (tert-butyl and phenyl groups) features, which can be fine-tuned to optimize pharmacokinetic properties.[1]

These characteristics have led to its successful application in the discovery of potent and selective ligands for various central nervous system (CNS) targets and in the innovative field of targeted protein degradation.

Application in the Discovery of Opioid Receptor Modulators

The 4-(4-hydroxyphenyl)piperidine scaffold is a core component of several potent and selective opioid receptor antagonists. By modifying the substituents on the piperidine nitrogen and the phenyl ring, researchers have developed ligands with distinct profiles at mu (µ), delta (δ), and kappa (κ) opioid receptors.

Rationale for Use

The phenolic hydroxyl group of the scaffold often mimics the critical phenol moiety of endogenous opioid peptides and morphine-based alkaloids, which is essential for high-affinity binding to opioid receptors.[2] The piperidine ring serves as a robust scaffold to orient the key pharmacophoric elements correctly within the receptor's binding pocket.

Quantitative Data: Opioid Receptor Antagonists

The following table summarizes the binding affinities (Ki) and antagonist potencies (Ke) of representative opioid receptor antagonists synthesized using the 4-(3-hydroxyphenyl)piperidine core, a close analog of the title compound.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Antagonist Potency (Ke, nM)
N-phenylpropyl-(3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidineµ-opioid-0.88
δ-opioid-13.4
κ-opioid-4.09
(3R)-3-methyl-4-(3-hydroxyphenyl)-N-phenylpropyl-piperazineµ-opioid-1.01
δ-opioid-6.99
κ-opioid-1.57
JDTic (analog)κ-opioid-0.03

Data sourced from studies on 4-(3-hydroxyphenyl)piperidine analogs which demonstrate the utility of this core scaffold.[3][4]

Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Antagonists containing the 4-(4-hydroxyphenyl)piperidine scaffold competitively bind to the receptor, preventing the binding of endogenous or exogenous agonists. This blockade inhibits the downstream signaling cascade, which typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor G_Protein Gαi/o Protein Opioid_Receptor->G_Protein No Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase No Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion Continues Antagonist 4-(4-hydroxyphenyl)piperidine Derivative (Antagonist) Antagonist->Opioid_Receptor Binds and Blocks Agonist Opioid Agonist (e.g., Endorphin) Agonist->Opioid_Receptor Binding Prevented ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Inhibition of Downstream Effects cAMP->Downstream_Effects Normal Levels

Opioid Receptor Antagonism Pathway

Application in the Discovery of NMDA Receptor Antagonists

The 4-(4-hydroxyphenyl)piperidine scaffold is also integral to the development of selective N-methyl-D-aspartate (NMDA) receptor antagonists, particularly those targeting the GluN2B subunit. These compounds have therapeutic potential in a range of neurological disorders, including depression, neurodegenerative diseases, and neuropathic pain.[5]

Rationale for Use

Ifenprodil, a well-known GluN2B-selective NMDA receptor antagonist, features a 4-benzyl-1-[β,4-dihydroxy-α-methylphenethyl]piperidine core.[6] The 4-hydroxyphenyl moiety of the title compound can serve as a key pharmacophoric element in designing novel ifenprodil analogs and other NMDA receptor modulators. The piperidine ring acts as a central scaffold to position the aromatic and hydroxyl groups for optimal interaction with the receptor.

Quantitative Data: NMDA Receptor Antagonists

The following table presents the inhibitory concentrations (IC50) of NMDA receptor antagonists that incorporate the 4-(4-hydroxyphenyl)piperidine or a closely related scaffold.

CompoundTarget Receptor SubunitInhibitory Concentration (IC50, µM)
N-(2-phenoxyethyl)-4-(4-hydroxybenzyl)piperidineNR1A/2B0.025
4-Hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidineNR1A/2B- (High Potency)
Biphenyl-based NAM (optimized)NMDA (ifenprodil-like)0.050

Data sourced from studies on NMDA receptor antagonists incorporating the 4-aryl-piperidine scaffold.[7][8]

Signaling Pathway

NMDA receptors are ionotropic glutamate receptors that, upon activation, allow the influx of Ca²⁺ ions, a critical process in synaptic plasticity but also a key mediator of excitotoxicity in pathological conditions. GluN2B-selective antagonists bind to an allosteric site on the receptor, preventing its opening even in the presence of glutamate and glycine, thereby reducing Ca²⁺ influx and subsequent excitotoxic neuronal damage.

NMDA_Antagonism cluster_membrane Postsynaptic Membrane NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Blocked Antagonist 4-(4-hydroxyphenyl)piperidine Derivative (Antagonist) Antagonist->NMDA_Receptor Allosteric Inhibition Glutamate Glutamate Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Excitotoxicity Excitotoxicity & Neuronal Damage Ca_ion->Excitotoxicity Reduced

NMDA Receptor Allosteric Inhibition

Application as a Linker in PROTACs

The rigid nature of the 4-aryl piperidine scaffold makes this compound and its derivatives attractive candidates for use as linkers in the design of Proteolysis Targeting Chimeras (PROTACs).[9]

Rationale for Use

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target-binding and E3 ligase-binding moieties is crucial for the formation of a stable and productive ternary complex. Rigid linkers, such as those derived from the title compound, can pre-organize the two ligands in a favorable orientation, potentially enhancing the efficiency of ternary complex formation and subsequent protein degradation.

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC using a derivative of this compound as a linker typically involves a multi-step sequence.

PROTAC_Synthesis_Workflow A tert-Butyl 4-(4-hydroxyphenyl) piperidine-1-carboxylate B Functionalization of Hydroxyl Group A->B Step 1 C Linker Precursor with Orthogonal Functionality B->C Step 2 D Couple to E3 Ligase Ligand C->D Step 3 E Boc Deprotection D->E Step 4 F Couple to Target Protein Ligand E->F Step 5 G Final PROTAC Molecule F->G Step 6

PROTAC Synthesis Workflow

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound from 4-(4-hydroxyphenyl)piperidine.

Materials:

  • 4-(4-hydroxyphenyl)piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium bicarbonate

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-(4-hydroxyphenyl)piperidine (1.0 eq) in DCM or THF in a round-bottom flask.

  • Add triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq) to the solution and stir.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Derivatization of the Phenolic Hydroxyl Group (Example: Etherification)

This protocol provides a general method for the etherification of the phenolic hydroxyl group, a common step in synthesizing derivatives for SAR studies.

Materials:

  • This compound

  • An appropriate alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in DMF or acetonitrile, add potassium carbonate (2.0-3.0 eq).

  • Add the alkyl halide (1.1-1.5 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-16 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ether derivative.

Boc-Deprotection of the Piperidine Nitrogen

This protocol describes the standard procedure for removing the Boc protecting group to allow for further N-functionalization.

Materials:

  • Boc-protected piperidine derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected piperidine derivative in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).

  • Stir the reaction mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can often be used directly in the next step or can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted into an organic solvent.

Conclusion

This compound is a cornerstone building block in contemporary drug discovery. Its inherent structural features facilitate the efficient synthesis of libraries of compounds for SAR studies targeting a range of biological receptors. The successful development of potent opioid and NMDA receptor modulators, and its emerging role in the design of novel PROTACs, underscore its importance and versatility. The protocols and data presented herein provide a valuable resource for researchers aiming to leverage this powerful scaffold in their drug discovery programs.

References

Application Notes and Protocols for the Quantification of Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are described: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a bifunctional molecule featuring a piperidine ring, a protected amine (Boc group), and a hydroxyphenyl moiety. Accurate quantification of this intermediate is crucial for process optimization, quality control of raw materials, and stability studies in drug development. The choice of analytical method depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix.

Analytical Methodologies

A summary of the primary analytical techniques for the quantification of this compound is presented below. High-Performance Liquid Chromatography (HPLC) is often favored for its versatility and suitability for non-volatile and thermally labile compounds. Gas Chromatography (GC) can also be employed, potentially with derivatization to improve volatility and thermal stability. Mass Spectrometry (MS) coupling with either LC or GC provides enhanced selectivity and sensitivity.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. Please note that these values are representative and may vary based on instrumentation and specific experimental conditions.

ParameterHPLC-UVLC-MSGC-MS
Linearity (R²) > 0.999> 0.999> 0.998
Limit of Detection (LOD) ~ 0.1 µg/mL~ 1 ng/mL~ 10 ng/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 3 ng/mL~ 30 ng/mL
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 3%< 5%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from general HPLC methods for similar N-Boc protected compounds and is suitable for purity analysis and quantification in bulk materials and simple formulations.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard or sample.

  • Dissolve in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • For sample analysis, dilute the sample solution to fall within the calibration range.

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample/Standard dissolve Dissolve in Mobile Phase weigh->dissolve dilute Prepare Calibration Standards & Sample Dilutions dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 225 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Fig. 1: HPLC-UV Experimental Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS)

This method offers higher sensitivity and selectivity, making it suitable for trace analysis and quantification in complex matrices. The protocol is adapted from LC-MS methods used for reaction monitoring of related compounds[1].

Instrumentation:

  • LC-MS system (e.g., single quadrupole or triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

  • UPLC or HPLC system

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitored Ion: m/z 280.19 [M+H]⁺

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

Sample Preparation: Follow the same procedure as for HPLC-UV, but use mobile phase A for dilutions. The calibration range should be adjusted to lower concentrations (e.g., 5 ng/mL to 500 ng/mL) to leverage the higher sensitivity of the instrument.

Data Analysis: A calibration curve is generated by plotting the peak area of the selected ion against the concentration of the standards.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing weigh Weigh Sample/Standard dissolve Dissolve in Mobile Phase A weigh->dissolve dilute Prepare Calibration Standards & Sample Dilutions dissolve->dilute inject Inject into LC dilute->inject separate Gradient Elution (C18 Column) inject->separate ionize ESI+ Ionization separate->ionize detect MS Detection (m/z 280.19) ionize->detect integrate Integrate Ion Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Fig. 2: LC-MS Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for thermally stable and volatile compounds. For this compound, derivatization of the hydroxyl group may be necessary to improve its chromatographic properties. The following protocol, adapted from a method for a similar piperidine derivative[2], assumes direct analysis is possible but includes a note on derivatization.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

Chromatographic Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 150 °C for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 10 minutes.

  • Injection Volume: 1 µL (splitless mode)

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-450

Sample and Standard Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as dichloromethane or ethyl acetate.

  • Prepare calibration standards by serial dilution.

  • Derivatization (Optional): If poor peak shape or thermal degradation is observed, derivatize the hydroxyl group using a silylating agent (e.g., BSTFA with 1% TMCS). React a known amount of the sample/standard with the derivatizing agent at 70 °C for 30 minutes before injection.

Data Analysis: Generate a calibration curve by plotting the peak area of a characteristic ion fragment against the concentration of the standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample/Standard dissolve Dissolve in Appropriate Solvent weigh->dissolve derivatize Derivatization (Optional) dissolve->derivatize dilute Prepare Standards & Dilutions derivatize->dilute inject Inject into GC dilute->inject separate Chromatographic Separation (DB-5ms) inject->separate ionize EI Ionization separate->ionize detect MS Detection (Scan Mode) ionize->detect integrate Integrate Characteristic Ion Peak detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Fig. 3: GC-MS Experimental Workflow

References

Application Notes and Protocols: Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate as a Versatile Building Block for API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate is a valuable heterocyclic building block in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). Its bifunctional nature, featuring a protected secondary amine within the piperidine ring and a reactive phenol group, allows for sequential and site-selective modifications. This enables the construction of complex molecular architectures with diverse pharmacological activities. A significant application of this building block is in the development of N-methyl-D-aspartate (NMDA) receptor antagonists, a class of drugs with therapeutic potential in a range of neurological disorders. One notable example of an API synthesized from a derivative of this scaffold is Ifenprodil, a selective GluN2B subunit-containing NMDA receptor antagonist.

Application: Synthesis of NMDA Receptor Antagonists

The 4-(4-hydroxyphenyl)piperidine core is a key pharmacophore in a number of selective NMDA receptor antagonists. The synthesis of these APIs typically involves the deprotection of the Boc (tert-butoxycarbonyl) group, followed by N-alkylation of the resulting secondary amine to introduce various substituents that modulate the compound's affinity and selectivity for the target receptor.

Featured API: Ifenprodil (and related analogs)

Ifenprodil is a well-characterized NMDA receptor antagonist that exhibits selectivity for the GluN2B subunit. The synthesis of Ifenprodil and its analogs highlights the utility of the 4-(4-hydroxyphenyl)piperidine scaffold. While various synthetic routes to Ifenprodil exist, a key step often involves the coupling of a 4-(4-hydroxyphenyl)piperidine derivative with a suitable side chain.

Data Presentation

The following table summarizes representative yield data for the synthesis of Ifenprodil, demonstrating the efficiency of synthetic routes employing related building blocks.

StepReactionStarting MaterialProductYield (%)Purity (%)Reference
1Bromination4-hydroxypropiophenone1-(4-hydroxyphenyl)-2-bromopropan-1-one-98.9[1]
2Condensation and Reduction1-(4-hydroxyphenyl)-2-bromopropan-1-one and 4-benzylpiperidineIfenprodil52.099.2[1]

Note: The provided yields are from a patent describing a specific synthetic route to Ifenprodil and may vary depending on the exact conditions and scale of the reaction.

Experimental Protocols

The following protocols describe the key transformations for the utilization of this compound in the synthesis of N-substituted 4-(4-hydroxyphenyl)piperidine derivatives, which are analogs of NMDA receptor antagonists like Ifenprodil.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free secondary amine, 4-(4-hydroxyphenyl)piperidine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (10 mL/g of starting material) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5.0 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and carefully neutralize the solution by washing with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(4-hydroxyphenyl)piperidine. The product is often used in the next step without further purification.

Protocol 2: N-Alkylation of 4-(4-hydroxyphenyl)piperidine

This protocol describes a general procedure for the N-alkylation of 4-(4-hydroxyphenyl)piperidine to introduce a desired side chain, a key step in the synthesis of Ifenprodil analogs.

Materials:

  • 4-(4-hydroxyphenyl)piperidine (from Protocol 1)

  • Alkyl halide (e.g., 1-(4-chlorophenyl)-2-bromoethanone for an Ifenprodil analog) (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (e.g., separatory funnel, column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-(4-hydroxyphenyl)piperidine (1.0 eq) and anhydrous DMF (10 mL/g of piperidine).

  • Add finely powdered potassium carbonate (2.0 eq) to the mixture.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the desired N-alkylated 4-(4-hydroxyphenyl)piperidine.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Deprotection cluster_1 Protocol 2: N-Alkylation start1 This compound step1_1 Dissolve in DCM start1->step1_1 step1_2 Add TFA at 0 °C step1_1->step1_2 step1_3 Stir at RT step1_2->step1_3 step1_4 Work-up and Isolation step1_3->step1_4 end1 4-(4-hydroxyphenyl)piperidine step1_4->end1 start2 4-(4-hydroxyphenyl)piperidine end1->start2 Used in next step step2_1 Reaction at RT or elevated temperature start2->step2_1 reagent Alkyl Halide + K₂CO₃ in DMF reagent->step2_1 step2_2 Aqueous Work-up step2_1->step2_2 step2_3 Purification (Column Chromatography) step2_2->step2_3 end2 N-alkylated 4-(4-hydroxyphenyl)piperidine (API precursor) step2_3->end2 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMDA_R NMDA Receptor (GluN1/GluN2B) Ca_ion Ca²⁺ Influx (inhibited) NMDA_R->Ca_ion inhibition of Antagonist Ifenprodil Analog (Antagonist) Antagonist->NMDA_R blocks Glutamate Glutamate Glutamate->NMDA_R activates RasGRF1 RasGRF1 Ca_ion->RasGRF1 Ras Ras RasGRF1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression (altered) CREB->Gene_Expression

References

Application Note: A Robust and Efficient Protocol for the Boc Deprotection of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2][3] The deprotection of the Boc group from tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates.[4][5] This application note provides a detailed experimental procedure for the efficient cleavage of the Boc protecting group from this substrate, yielding 4-(4-hydroxyphenyl)piperidine. The protocol is designed to be reliable and scalable for applications in research and drug development.

The most common method for Boc deprotection involves the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] The acid-catalyzed cleavage proceeds through the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[2][8] This process is typically rapid and clean, often proceeding to completion at room temperature.[6]

Experimental Protocols

This section details two common and effective methods for the Boc deprotection of this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and highly effective method for Boc deprotection.[9][10]

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M.

    • Acid Addition: To the stirred solution at room temperature, add trifluoroacetic acid (TFA) (5-10 eq). A common and effective mixture is a 1:1 (v/v) solution of DCM and TFA.[9][10]

    • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

    • Work-up:

      • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[9][11]

      • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

      • Separate the organic layer and wash it with brine.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: The resulting 4-(4-hydroxyphenyl)piperidine can be used directly for the next step if sufficiently pure, or it can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is another common procedure and provides the product as a hydrochloride salt, which can be advantageous for purification and handling.[7][12]

  • Materials:

    • This compound

    • 4M HCl in 1,4-dioxane

    • Diethyl ether

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Buchner funnel and flask

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane.

    • Acid Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq).

    • Reaction Monitoring: Stir the reaction mixture at room temperature for 1 to 4 hours.[5] Monitor the reaction by TLC or LC-MS. The hydrochloride salt of the product may precipitate out of the solution.[5]

    • Work-up:

      • Upon completion, concentrate the reaction mixture under reduced pressure.

      • Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.

      • Collect the solid by filtration using a Buchner funnel, wash with diethyl ether, and dry under vacuum to obtain the 4-(4-hydroxyphenyl)piperidine hydrochloride.

    • Free Base Generation (Optional): To obtain the free amine, dissolve the hydrochloride salt in water and basify with a suitable base (e.g., saturated NaHCO₃ or NaOH solution) until the pH is basic. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate to yield the free amine.

Data Presentation

The following table summarizes typical reaction conditions for the Boc deprotection of amines, which are applicable to this compound.

ReagentSolventConcentrationTemperature (°C)Time (h)Typical YieldReference
TFADCM25-50% (v/v)Room Temp0.5 - 2>90%[1][9]
4M HClDioxane4 MRoom Temp1 - 4>90%[5][12]

Mandatory Visualization

Boc_Deprotection_Workflow cluster_protocol1 Protocol 1: TFA/DCM cluster_protocol2 Protocol 2: HCl/Dioxane P1_Start Dissolve Boc-protected amine in DCM P1_Add_TFA Add TFA (1:1 with DCM) P1_Start->P1_Add_TFA P1_React Stir at Room Temperature (0.5-2h) P1_Add_TFA->P1_React P1_Monitor Monitor by TLC/LC-MS P1_React->P1_Monitor P1_Evaporate Evaporate solvent and excess TFA P1_Monitor->P1_Evaporate P1_Neutralize Neutralize with aq. NaHCO3 P1_Evaporate->P1_Neutralize P1_Extract Extract with organic solvent P1_Neutralize->P1_Extract P1_Dry Dry, filter, and concentrate P1_Extract->P1_Dry P1_Product 4-(4-hydroxyphenyl)piperidine P1_Dry->P1_Product P2_Start Dissolve Boc-protected amine in Dioxane P2_Add_HCl Add 4M HCl in Dioxane P2_Start->P2_Add_HCl P2_React Stir at Room Temperature (1-4h) P2_Add_HCl->P2_React P2_Monitor Monitor by TLC/LC-MS P2_React->P2_Monitor P2_Precipitate Precipitate with ether P2_Monitor->P2_Precipitate P2_Filter Filter and dry the HCl salt P2_Precipitate->P2_Filter P2_Product_Salt 4-(4-hydroxyphenyl)piperidine HCl Salt P2_Filter->P2_Product_Salt P2_Neutralize Optional: Neutralize to free base P2_Product_Salt->P2_Neutralize P2_Product_Free 4-(4-hydroxyphenyl)piperidine P2_Neutralize->P2_Product_Free

Caption: Experimental workflows for Boc deprotection.

References

Application Notes and Protocols for the Solid-Phase Synthesis of a Substituted Piperidine Library using tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries for drug discovery and medicinal chemistry applications. The use of a solid support simplifies purification and allows for the use of excess reagents to drive reactions to completion, leading to high-purity products.[1] This document provides detailed application notes and protocols for the solid-phase synthesis of a diverse library of compounds derived from tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate. This building block is a valuable scaffold in medicinal chemistry, and its derivatization can lead to the discovery of novel therapeutic agents.[2]

The strategy outlined herein involves the immobilization of this compound onto a solid support via its phenolic hydroxyl group. Subsequent chemical modifications, including deprotection of the Boc group and derivatization of the piperidine nitrogen, will be performed on the solid phase. Finally, the desired products will be cleaved from the resin to yield a library of substituted piperidine derivatives.

Core Principles of the Synthesis

The solid-phase synthesis strategy is based on the following key steps:

  • Immobilization: Attachment of the phenolic building block, this compound, to a suitable solid support. The Mitsunobu reaction is a reliable method for forming an ether linkage between a phenol and a resin-bound alcohol.[3][4]

  • On-Resin Modification:

    • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen to expose a secondary amine for further functionalization.

    • N-Derivatization: Acylation or alkylation of the piperidine nitrogen with a variety of building blocks (e.g., carboxylic acids, sulfonyl chlorides, alkyl halides) to introduce diversity.

  • Cleavage: Release of the final products from the solid support under acidic conditions.

This workflow is depicted in the following diagram:

G cluster_0 Solid-Phase Synthesis Workflow start Start with tert-butyl 4-(4-hydroxyphenyl) piperidine-1-carboxylate immobilization Immobilization (Mitsunobu Reaction) start->immobilization resin Solid Support (e.g., Wang Resin) resin->immobilization resin_bound Resin-Bound Piperidine immobilization->resin_bound deprotection Boc Deprotection resin_bound->deprotection derivatization N-Derivatization (Acylation/Alkylation) deprotection->derivatization cleavage Cleavage from Resin derivatization->cleavage product Final Product Library cleavage->product

Caption: General workflow for the solid-phase synthesis of a substituted piperidine library.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the solid-phase synthesis. These values are based on typical yields and purities observed in analogous solid-phase syntheses of small molecules.

Table 1: Resin Loading and Cleavage Efficiency

ParameterMethodReagentsTypical Loading/Yield (%)Typical Purity (%)
Resin Loading Mitsunobu ReactionPPh₃, DIAD70 - 90>95 (on-resin)
Cleavage Acidolysis95% TFA, 5% H₂O85 - 95>90

Table 2: On-Resin Modification Efficiency

ReactionReagentsReaction TimeTypical Conversion (%)
Boc Deprotection 20% TFA in DCM30 min>99
N-Acylation R-COOH, HBTU, DIPEA2 h>95
N-Sulfonylation R-SO₂Cl, DIPEA2 h>95
N-Alkylation R-X, DIPEA12 h80 - 95

Experimental Protocols

Materials and Equipment
  • This compound

  • Wang resin (or other suitable hydroxyl-functionalized resin)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Acylating/Alkylating agents (various carboxylic acids, sulfonyl chlorides, alkyl halides)

  • Coupling reagents (e.g., HBTU)

  • Solid-phase synthesis vessel

  • Shaker

  • Filtration apparatus

  • HPLC for purity analysis

Protocol 1: Immobilization of this compound on Wang Resin

This protocol describes the attachment of the phenolic building block to the solid support via a Mitsunobu reaction.[3][4]

  • Resin Swelling: Swell Wang resin (1.0 g, 1.0 mmol/g loading) in anhydrous THF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Reagent Preparation: In a separate flask, dissolve this compound (2.0 mmol) and triphenylphosphine (2.0 mmol) in anhydrous THF (10 mL).

  • Reaction Initiation: Add the solution from step 2 to the swollen resin.

  • DIAD Addition: Cool the vessel to 0 °C and slowly add diisopropyl azodicarboxylate (DIAD, 2.0 mmol) dropwise over 10 minutes.

  • Reaction: Shake the mixture at room temperature for 12-16 hours.

  • Washing: Filter the resin and wash sequentially with THF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination (Optional): The loading of the building block onto the resin can be determined by cleaving a small amount of resin and quantifying the released product by UV-Vis spectroscopy or HPLC.

G cluster_1 Immobilization via Mitsunobu Reaction phenol Phenolic Building Block resin_bound Resin-Bound Ether phenol->resin_bound resin Wang Resin (-OH) resin->resin_bound reagents PPh3, DIAD reagents->resin_bound

Caption: Schematic of the Mitsunobu reaction for immobilization.

Protocol 2: On-Resin Boc Deprotection

This protocol details the removal of the Boc protecting group to expose the piperidine nitrogen.

  • Resin Swelling: Swell the resin-bound piperidine (from Protocol 1) in DCM (10 mL) for 30 minutes.

  • Deprotection: Add a solution of 20% TFA in DCM (10 mL) to the resin and shake for 30 minutes at room temperature.

  • Washing: Filter the resin and wash with DCM (3 x 10 mL).

  • Neutralization: Wash the resin with a solution of 10% DIPEA in DCM (3 x 10 mL) to neutralize the trifluoroacetate salt.

  • Final Washing: Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL). The resin is now ready for the derivatization step.

Protocol 3: On-Resin N-Derivatization (Example: N-Acylation)

This protocol provides a general procedure for the acylation of the deprotected piperidine nitrogen.

  • Resin Preparation: Use the deprotected and neutralized resin from Protocol 2.

  • Reagent Solution: In a separate vial, dissolve the desired carboxylic acid (3.0 mmol), HBTU (2.9 mmol), and DIPEA (6.0 mmol) in DMF (5 mL).

  • Coupling Reaction: Add the reagent solution to the resin and shake at room temperature for 2 hours.

  • Monitoring (Optional): A small sample of the resin can be taken to monitor the reaction completion using a Kaiser test (to detect free amines).

  • Washing: Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

G cluster_2 On-Resin Derivatization start Resin-Bound Deprotected Piperidine product Resin-Bound Derivatized Piperidine start->product Coupling Reaction reagents Acylating/Alkylating Agents + Activators reagents->product

Caption: General scheme for the on-resin N-derivatization step.

Protocol 4: Cleavage of the Final Product from the Resin

This protocol describes the final step of releasing the synthesized compound from the solid support.

  • Resin Preparation: Place the dry, derivatized resin (from Protocol 3) in a suitable reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA and 5% water.

  • Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin and shake at room temperature for 2-4 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.

  • Solvent Evaporation: Concentrate the combined filtrate under reduced pressure to remove the majority of the TFA.

  • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.

  • Isolation: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • Purification: The crude product can be further purified by preparative HPLC if necessary.

Conclusion

The protocols described in these application notes provide a robust and versatile platform for the solid-phase synthesis of a diverse library of substituted piperidines based on the this compound scaffold. By employing the Mitsunobu reaction for immobilization and standard solid-phase techniques for diversification and cleavage, researchers can efficiently generate novel compounds for screening in drug discovery programs. The provided quantitative data serves as a benchmark for expected outcomes, although optimization may be required for specific substrates.

References

Application Notes and Protocols for Enzymatic Reactions Involving tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate is a bifunctional molecule featuring a phenolic hydroxyl group and a Boc-protected piperidine ring. These structural motifs are common in pharmacologically active compounds, and understanding their enzymatic transformations is crucial for drug development. This document provides detailed application notes and generalized protocols for investigating the potential enzymatic reactions this compound may undergo, primarily focusing on Phase I and Phase II metabolism.

The primary sites for enzymatic modification on this molecule are the phenolic hydroxyl group and the piperidine ring. The phenol group is a prime substrate for Phase II conjugation reactions such as glucuronidation and sulfation, which generally increase water solubility and facilitate excretion. The piperidine ring, being an alicyclic amine derivative, is susceptible to Phase I oxidation reactions catalyzed by cytochrome P450 (CYP450) enzymes. The tert-butyl group may also undergo oxidation, although it is generally more metabolically stable than other alkyl groups.

Predicted Enzymatic Reactions

Based on its chemical structure, this compound is predicted to undergo the following enzymatic reactions:

  • O-Glucuronidation: The addition of a glucuronic acid moiety to the phenolic hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs). This is a common pathway for the metabolism of phenolic compounds.[1][2][3]

  • O-Sulfation: The addition of a sulfonate group to the phenolic hydroxyl group, catalyzed by sulfotransferases (SULTs). This represents another major conjugation pathway for phenols.[1]

  • CYP450-Mediated Oxidation: The piperidine ring can be oxidized at various positions by CYP450 enzymes, potentially leading to hydroxylation, N-dealkylation (if the Boc-group were to be removed), or ring opening. The tert-butyl group can also be a site for hydroxylation.[4][5][6][7]

The following sections provide detailed protocols for in vitro assays to investigate these potential metabolic pathways.

Experimental Protocols

Protocol 1: In Vitro Glucuronidation Assay using Human Liver Microsomes

This protocol is designed to determine the extent of glucuronidation of this compound in a general metabolic system.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Acetonitrile

  • Formic acid

  • Purified water (LC-MS grade)

  • Incubator/water bath (37°C)

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

  • Prepare the incubation mixture in microcentrifuge tubes by adding the following in order:

    • Tris-HCl buffer (100 mM, pH 7.4)

    • MgCl₂ (5 mM final concentration)

    • Pooled Human Liver Microsomes (final protein concentration of 0.5 mg/mL)

    • This compound (final concentration of 10 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding UDPGA (final concentration of 2 mM).

  • Incubate at 37°C for 60 minutes. A time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) is recommended for initial characterization.

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex the samples and centrifuge at 14,000 x g for 10 minutes to pellet the protein.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

  • Analyze for the disappearance of the parent compound and the formation of the glucuronide conjugate.

Protocol 2: In Vitro CYP450 Oxidation Assay using Human Liver Microsomes

This protocol is designed to assess the susceptibility of this compound to oxidative metabolism by CYP450 enzymes.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Formic acid

  • Purified water (LC-MS grade)

  • Incubator/water bath (37°C)

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

  • Prepare the incubation mixture in microcentrifuge tubes by adding the following in order:

    • Phosphate buffer (100 mM, pH 7.4)

    • Pooled Human Liver Microsomes (final protein concentration of 0.5 mg/mL)

    • This compound (final concentration of 1 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for 30 minutes. A time-course experiment is recommended for initial characterization.

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex the samples and centrifuge at 14,000 x g for 10 minutes to pellet the protein.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • Analyze for the disappearance of the parent compound and the formation of potential oxidative metabolites (e.g., hydroxylated species).

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Enzyme Kinetics for Glucuronidation of this compound by Recombinant UGT Isoforms

UGT IsoformKm (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)
UGT1A1251506.0
UGT1A91030030.0
UGT2B7501002.0
UGT2B151525016.7

Table 2: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
Half-life (t½) in HLM (min)45
Intrinsic Clearance (CLint) (µL/min/mg protein)15.4
Major Metabolite(s) ObservedO-glucuronide, Hydroxylated piperidine

Visualizations

Diagrams of Metabolic Pathways and Workflows

metabolic_pathway cluster_phase1 Phase I Oxidation cluster_phase2 Phase II Conjugation Parent tert-Butyl 4-(4-hydroxyphenyl) piperidine-1-carboxylate Oxidized_Metabolite Hydroxylated Metabolite(s) Parent->Oxidized_Metabolite CYP450 Glucuronide O-Glucuronide Conjugate Parent->Glucuronide UGTs Sulfate O-Sulfate Conjugate Parent->Sulfate SULTs

Caption: Predicted metabolic pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Prepare Stock Solution of Compound Incubation_Mix Prepare Incubation Mixture (HLMs, Buffer) Stock->Incubation_Mix Pre_Incubate Pre-incubate at 37°C Incubation_Mix->Pre_Incubate Initiate Initiate Reaction (add UDPGA or NADPH) Pre_Incubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Acetonitrile) Incubate->Terminate Process Process Sample (Centrifuge, Evaporate, Reconstitute) Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze

Caption: General experimental workflow for in vitro metabolism assays.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may arise during the N-Boc protection of 4-(4-hydroxyphenyl)piperidine.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction is showing a low or negligible yield of this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields in the N-Boc protection of 4-(4-hydroxyphenyl)piperidine can stem from several factors related to reaction conditions and the bifunctional nature of the starting material. Here is a systematic approach to troubleshooting this issue:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction duration. Gentle heating (e.g., to 40°C) can also increase the reaction rate, but be cautious as it may promote side reactions.

  • Suboptimal Base: The base used may not be effective in deprotonating the piperidine nitrogen, or it might be too strong, leading to side reactions.

    • Solution: For the Boc protection of amines, bases like sodium bicarbonate, potassium carbonate, or triethylamine are commonly used. If the reaction is sluggish, a stronger base like sodium hydroxide could be considered, especially when dealing with amine salts. However, with a phenolic hydroxyl group present, a milder base is often preferred to avoid deprotonation of the phenol and subsequent O-Boc protection.

  • Poor Solubility: The starting material, 4-(4-hydroxyphenyl)piperidine, may have poor solubility in the chosen solvent, hindering the reaction.

    • Solution: A mixture of solvents can be employed to improve solubility. For instance, a combination of a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a polar protic solvent like methanol or water can be effective.

  • Reagent Quality: The di-tert-butyl dicarbonate ((Boc)₂O) may have degraded.

    • Solution: Use fresh or properly stored (Boc)₂O. It is sensitive to moisture and should be handled accordingly.

Issue 2: Formation of Multiple Products (Impure Product)

Question: My TLC and/or NMR analysis indicates the presence of multiple products in my reaction mixture. What are these impurities and how can I avoid their formation?

Answer: The presence of the phenolic hydroxyl group in the starting material is a primary reason for the formation of side products. Here are the most common impurities and strategies to minimize them:

  • O-Boc Protected Byproduct: The most likely side product is the tert-butoxycarbonylation of the phenolic hydroxyl group, resulting in the formation of tert-butyl 4-(4-(tert-butoxycarbonyloxy)phenyl)piperidine-1-carboxylate.

    • Solution: To favor N-protection over O-protection, it is crucial to control the reaction conditions. Amines are generally more nucleophilic than phenols. Running the reaction at lower temperatures (0°C to room temperature) and avoiding strong bases that can deprotonate the phenol will enhance the chemoselectivity for N-protection.

  • Di-Boc Protected Byproduct: Although less common for secondary amines, double Boc protection on the nitrogen is a possibility, especially if the reaction conditions are harsh.

    • Solution: Use a stoichiometric amount of (Boc)₂O (typically 1.0 to 1.2 equivalents). Avoid using a large excess of the protecting agent.

  • Urea Formation: This can occur, particularly at higher temperatures, through an isocyanate intermediate.

    • Solution: Maintain a low reaction temperature (room temperature or below) to minimize the formation of this byproduct.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate a pure sample of this compound. What are the recommended purification strategies?

Answer: Purification can be challenging due to the presence of polar functional groups and potential byproducts with similar polarities.

  • Standard Work-up: A typical work-up involves quenching the reaction, followed by an aqueous wash to remove the base and other water-soluble impurities.

    • Procedure: After the reaction is complete, concentrate the mixture. Redissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with a mild acidic solution (e.g., 5% citric acid), water, and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Column Chromatography: This is often necessary to separate the desired product from the O-Boc protected byproduct and other impurities.

    • Suggested Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for silica gel column chromatography. The optimal gradient will depend on the specific impurity profile.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the selective N-Boc protection of 4-(4-hydroxyphenyl)piperidine?

A1: The choice of base is critical for selectivity. A mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is often preferred. These bases are generally sufficient to facilitate the N-acylation without significantly deprotonating the phenolic hydroxyl group, thus minimizing O-Boc protection. Stronger bases like sodium hydroxide or strong organic bases should be used with caution as they can increase the formation of the O-Boc byproduct.

Q2: Which solvent system is recommended for this reaction?

A2: A solvent system that ensures the solubility of the starting material is crucial. Dichloromethane (DCM) is a common choice. A mixture of DCM and water or THF and water can also be effective, particularly when using an inorganic base like sodium bicarbonate.

Q3: How can I monitor the reaction progress effectively?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase such as ethyl acetate/hexanes (e.g., 1:1 or 2:1) to get good separation between the starting material, the product, and potential byproducts. The spots can be visualized under UV light and/or by staining with a suitable reagent like potassium permanganate.

Q4: What is the expected 1H NMR chemical shift for the Boc group?

A4: The nine protons of the tert-butyl group in the Boc protecting group typically appear as a sharp singlet in the 1H NMR spectrum, usually around 1.4-1.5 ppm.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound (Illustrative)

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1NaHCO₃ (2.0)DCM/H₂O (1:1)2512Data not availableData not available
2K₂CO₃ (2.0)THF/H₂O (1:1)2512Data not availableData not available
3Et₃N (1.5)DCM2512Data not availableData not available
4NaHCO₃ (2.0)DCM/H₂O (1:1)024Data not availableData not available

Note: This table is illustrative. Researchers should perform these experiments to determine the optimal conditions for their specific setup and record the corresponding yield and purity.

Experimental Protocols

Key Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the N-Boc protection of amines containing hydroxyl groups.

Materials:

  • 4-(4-hydroxyphenyl)piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Ethyl acetate

  • 5% Citric acid solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-(4-hydroxyphenyl)piperidine (1.0 eq) and dissolve it in a mixture of dichloromethane and water (1:1 v/v).

  • Addition of Base: Add sodium bicarbonate (2.0 eq) to the stirring solution.

  • Addition of (Boc)₂O: To this suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with 5% citric acid solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_piperidine 4-(4-hydroxyphenyl)piperidine reaction Boc Protection start_piperidine->reaction start_boc Di-tert-butyl dicarbonate start_boc->reaction workup Aqueous Work-up reaction->workup Crude Product chromatography Column Chromatography workup->chromatography product tert-butyl 4-(4-hydroxyphenyl) piperidine-1-carboxylate chromatography->product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield start Low Yield of Product check_completion Is the reaction complete? (Check TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_purity Is the product impure? (Check TLC/NMR) check_completion->check_purity Yes extend_time Action: Extend reaction time or gently heat incomplete->extend_time impure Side Product Formation check_purity->impure Yes check_solubility Is starting material soluble? check_purity->check_solubility No optimize_conditions Action: Lower temperature, use milder base, use 1.1 eq (Boc)₂O impure->optimize_conditions insoluble Poor Solubility check_solubility->insoluble No change_solvent Action: Use a solvent mixture (e.g., DCM/H₂O) insoluble->change_solvent l1 Problem l2 Potential Cause l3 Suggested Action

Caption: Troubleshooting decision tree for low yield in the synthesis.

Technical Support Center: Purification of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of this compound. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format, addressing specific challenges in crystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurities largely depend on the synthetic route employed. If a Suzuki coupling reaction is used, common byproducts can include homo-coupled products of the boronic acid or aryl halide, as well as dehalogenated starting materials. Incomplete reaction can also leave unreacted starting materials. If the synthesis involves the reduction of a corresponding ketone, the unreduced ketone or diastereomeric alcohol impurities may be present.

Q2: My purified product appears as an oil or fails to crystallize. What should I do?

A2: "Oiling out" is a common issue, especially with compounds that have moderate polarity and conformational flexibility like N-Boc protected piperidines. This can be due to the presence of impurities, the use of an inappropriate solvent system, or the cooling rate being too rapid. Refer to the detailed troubleshooting guide on crystallization for step-by-step solutions.

Q3: I am observing significant peak tailing during column chromatography. How can I improve the peak shape?

A3: Peak tailing for this compound is often due to the interaction of the phenolic hydroxyl group and the Boc-carbonyl group with the silica gel stationary phase.[1][2] This can be addressed by modifying the mobile phase, such as by adding a small amount of a polar solvent like methanol or an acid/base modifier like triethylamine or acetic acid. For more detailed strategies, please see the column chromatography troubleshooting section.

Troubleshooting Guides

Crystallization Issues

Problem: The compound oils out or forms a precipitate instead of crystals.

Potential Cause Troubleshooting Step Expected Outcome
Residual Solvent Dry the crude material thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove any residual solvents that can inhibit crystallization.A solid or a more viscous oil that is more amenable to crystallization.
Impurity Presence Attempt to purify a small sample by flash column chromatography to obtain a seed crystal. If successful, use the seed crystal to induce crystallization in the bulk material.Formation of crystals around the seed crystal, leading to crystallization of the entire batch.
Inappropriate Solvent System Perform a solvent screen using small amounts of the compound in various solvents (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, methanol/water, acetone/water). Look for a system where the compound is soluble when hot but sparingly soluble when cold.Identification of a suitable solvent system for successful crystallization.
Cooling Rate Too Fast Allow the hot, saturated solution to cool to room temperature slowly. Once at room temperature, gradually cool it further in a refrigerator and then a freezer. Avoid placing the hot solution directly into an ice bath.[3]Slower crystal growth, leading to larger and purer crystals.

Problem: Poor recovery of the compound after crystallization.

Potential Cause Troubleshooting Step Expected Outcome
Compound is too soluble in the crystallization solvent. Reduce the amount of the more soluble solvent in your solvent system. Alternatively, after filtering the initial crop of crystals, concentrate the mother liquor and attempt a second crystallization.Increased yield of the crystallized product.
Premature crystallization during hot filtration. Use a pre-heated funnel and filter flask for the hot filtration step to prevent the solution from cooling and depositing the product on the filter paper.Minimizing loss of product during the filtration of hot, saturated solutions.
Column Chromatography Issues

Problem: Poor separation of the desired product from impurities.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Eluent Polarity Systematically vary the eluent composition. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal solvent ratio.Improved resolution between the product and impurities on the TLC plate, which will translate to better separation on the column.
Column Overloading Use an appropriate amount of silica gel relative to the amount of crude product. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude material by weight.Sharper bands and better separation on the column.

Problem: Significant peak tailing is observed.

Potential Cause Troubleshooting Step Expected Outcome
Strong interaction with silica gel Add a small percentage (0.1-1%) of triethylamine to the eluent to neutralize acidic silanol groups on the silica surface that can interact with the basic nitrogen of the piperidine ring.[2]Reduced peak tailing and a more symmetrical peak shape.
Interaction of the phenolic group Add a small percentage (0.1-1%) of acetic acid to the eluent to protonate the phenolic hydroxyl group and reduce its interaction with the silica gel.Improved peak shape due to decreased interaction of the phenolic moiety.
Use of a different stationary phase If peak tailing persists, consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., diol or cyano).Better peak symmetry due to different surface chemistry of the stationary phase.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Based on small-scale trials, select a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot solvent (e.g., ethyl acetate).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in a refrigerator and then a freezer to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent (e.g., cold hexanes).

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., gradients of ethyl acetate in hexanes).

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Run the column with the chosen eluent system, gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter dry Dry Crystals filter->dry pure Pure Product dry->pure

Caption: A simplified workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Purification Issue crystallization Crystallization Fails (Oiling Out) start->crystallization chromatography Poor Chromatography (Tailing/Poor Separation) start->chromatography check_purity Check Purity (TLC/NMR) crystallization->check_purity optimize_eluent Optimize Eluent chromatography->optimize_eluent solvent_screen Perform Solvent Screen check_purity->solvent_screen Impurities Present slow_cool Ensure Slow Cooling check_purity->slow_cool Appears Pure seed_crystal Use Seed Crystal solvent_screen->seed_crystal modify_eluent Add Modifier (TEA/AcOH) optimize_eluent->modify_eluent Tailing Persists

Caption: A decision tree for troubleshooting common purification issues.

References

common side products in the synthesis of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent synthetic strategies include:

  • Suzuki-Miyaura Coupling: This involves the palladium-catalyzed cross-coupling of a protected 4-halophenol with a piperidine-4-boronic acid derivative.

  • Buchwald-Hartwig Amination: This method relies on the palladium-catalyzed coupling of 4-(4-hydroxyphenyl)piperidine with di-tert-butyl dicarbonate.

  • Grignard Reaction: This route utilizes the addition of a Grignard reagent, derived from a protected 4-halopiperidine, to a protected 4-hydroxybenzaldehyde, followed by subsequent chemical modifications.

  • Direct Boc Protection: This involves the direct protection of commercially available 4-(4-hydroxyphenyl)piperidine using di-tert-butyl dicarbonate (Boc₂O).

Q2: I am observing a significant amount of starting material in my reaction mixture even after prolonged reaction times. What could be the issue?

A2: Incomplete conversion is a common issue. Potential causes include:

  • Insufficient Reagent Stoichiometry: Ensure all reagents are added in the correct molar ratios.

  • Catalyst Deactivation: In cross-coupling reactions, the palladium catalyst can be sensitive to air and moisture. Ensure anhydrous and anaerobic conditions.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed to completion.

  • Poor Quality Reagents: Use high-purity starting materials, solvents, and catalysts.

Q3: My final product is difficult to purify, and I suspect the presence of closely-related impurities. What are the likely side products?

A3: The nature of the side products heavily depends on the synthetic route employed. Please refer to the troubleshooting guides below for specific side products associated with each synthetic method. Common classes of impurities include products of incomplete reaction, over-reaction, or side reactions of functional groups.

Troubleshooting Guides

Route 1: Suzuki-Miyaura Coupling

Experimental Protocol:

A general procedure involves the reaction of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate with a protected 4-halophenol (e.g., 1-bromo-4-(methoxymethoxy)benzene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water). The protecting group on the phenol is removed in a subsequent step.

Observed Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product Incomplete reaction.- Increase reaction temperature and/or time.- Ensure anhydrous and anaerobic conditions.- Use a more active catalyst/ligand system.
Homocoupling of the boronic ester or aryl halide.- Use a stoichiometric amount of the boronic ester.- Ensure efficient stirring.
Presence of Phenylated Impurities Phosphine ligand degradation and subsequent coupling.- Use phosphine-free catalysts or ligands less prone to degradation.
Deprotection Issues Incomplete removal of the phenol protecting group.- Adjust deprotection conditions (e.g., acid concentration, temperature).

Potential Side Products in Suzuki-Miyaura Coupling

Side Product Formation Mechanism Analytical Signature (Typical)
4,4'-Biphenol derivativeHomocoupling of the aryl halide.Higher molecular weight peak in MS.
1,1'-Bi(piperidine) derivativeHomocoupling of the boronic ester.Higher molecular weight peak in MS.
Phenylated piperidineCoupling of a phenyl group from the phosphine ligand.MS peak corresponding to the addition of a phenyl group.
Route 2: Buchwald-Hartwig Amination

Experimental Protocol:

This reaction typically involves the coupling of 4-(4-hydroxyphenyl)piperidine with di-tert-butyl dicarbonate in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOtBu) in an inert solvent like toluene.

Observed Issue Potential Cause Troubleshooting Steps
Low Conversion Catalyst deactivation by oxygen.- Degas the solvent and use Schlenk techniques.
Inappropriate base or ligand.- Screen different bases and ligands.
Formation of Hydrodehalogenated Arene Beta-hydride elimination from the amide intermediate.- Use a bulky ligand to disfavor this pathway.
Reaction with Phenolic -OH The base can deprotonate the phenol, which might interfere with the reaction.- Protect the phenol group prior to the coupling reaction.

Potential Side Products in Buchwald-Hartwig Amination

Side Product Formation Mechanism Analytical Signature (Typical)
Unreacted 4-(4-hydroxyphenyl)piperidineIncomplete reaction.Corresponds to starting material in TLC/LC-MS.
Di-tert-butyl carbonateDecomposition of Boc₂O.Can be observed in crude NMR.
Products of catalyst decompositionVaries depending on the catalyst and ligands.May appear as baseline noise or multiple small peaks in chromatograms.
Route 3: Grignard Reaction

Experimental Protocol:

A Grignard reagent is prepared from a protected 4-halopiperidine (e.g., tert-butyl 4-bromopiperidine-1-carboxylate) and magnesium. This is then added to a protected 4-hydroxybenzaldehyde (e.g., 4-(benzyloxy)benzaldehyde). The resulting secondary alcohol is then deprotected and/or oxidized and reduced to obtain the final product.

Observed Issue Potential Cause Troubleshooting Steps
Failure to Form Grignard Reagent Presence of moisture.- Use flame-dried glassware and anhydrous solvents.
Low Yield of Addition Product Enolization of the aldehyde.- Use a less sterically hindered Grignard reagent or a different organometallic reagent (e.g., organolithium).
Reduction of the aldehyde.- This is a competing side reaction, especially with bulky Grignard reagents.
Wurtz-type Coupling Reaction of the Grignard reagent with unreacted alkyl halide.- Add the alkyl halide slowly to the magnesium turnings.

Potential Side Products in Grignard Reaction

Side Product Formation Mechanism Analytical Signature (Typical)
4,4'-Bi(piperidine) derivativeWurtz-type coupling of the halopiperidine.Higher molecular weight peak in MS.
Protected 4-piperidinoneOxidation of the starting material or intermediate alcohol.Carbonyl peak in IR spectrum.
Reduced aldehyde (alcohol)Hydride transfer from the Grignard reagent.Corresponds to the alcohol of the starting aldehyde.
Route 4: Direct Boc Protection

Experimental Protocol:

4-(4-hydroxyphenyl)piperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or NaOH) in a suitable solvent (e.g., dichloromethane, THF, or a biphasic system).

Observed Issue Potential Cause Troubleshooting Steps
Incomplete Reaction Insufficient Boc₂O or base.- Use a slight excess of Boc₂O and ensure adequate base is present.
Low reaction temperature.- The reaction may require gentle heating.
Formation of a Di-Boc Protected Amine This is generally not an issue with secondary amines but can occur under forcing conditions.- Use milder reaction conditions.
Alkylation of Phenol The tert-butyl cation formed during the reaction can potentially alkylate the electron-rich phenol ring.- Use scavengers like anisole.

Potential Side Products in Direct Boc Protection

Side Product Formation Mechanism Analytical Signature (Typical)
Unreacted 4-(4-hydroxyphenyl)piperidineIncomplete reaction.Corresponds to starting material in TLC/LC-MS.
tert-Butylated phenolAlkylation of the phenol ring by the tert-butyl cation.MS peak corresponding to the addition of a tert-butyl group.
tert-ButanolHydrolysis of Boc₂O.Can be observed in crude NMR.

Visual Troubleshooting Guides

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_cause Potential Causes cluster_solution Solutions Start Low Yield or Impure Product Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis Incomplete Incomplete Reaction Analysis->Incomplete Unreacted Starting Material SideProduct Side Product Formation Analysis->SideProduct Unexpected Peaks Optimize Optimize Conditions: - Temperature - Time - Stoichiometry Incomplete->Optimize Purify Purification Strategy: - Column Chromatography - Recrystallization SideProduct->Purify Route Consider Alternative Synthetic Route SideProduct->Route Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Reagent Preparation & Purification Setup Reaction Setup (Inert Atmosphere) Reagents->Setup Monitoring Reaction Monitoring (TLC, LC-MS) Setup->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

stability issues of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate, particularly under acidic conditions. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Incomplete or Slow Deprotection of the Boc Group

Q1: My deprotection reaction of this compound using standard acidic conditions (e.g., TFA in DCM) is sluggish or does not go to completion. What are the possible causes and how can I resolve this?

A1: Incomplete deprotection is a common issue that can often be attributed to several factors. Here are the potential causes and corresponding solutions:

  • Insufficient Acid Strength or Concentration: The rate of Boc deprotection is highly dependent on the strength and concentration of the acid.[1] If the reaction is slow, consider the following:

    • Increase the concentration of trifluoroacetic acid (TFA). Standard conditions often call for 20-50% TFA in a solvent like dichloromethane (DCM).[1]

    • Switch to a stronger acid system, such as 4M HCl in 1,4-dioxane.[2]

  • Reaction Time and Temperature: While many Boc deprotections are complete within an hour at room temperature, some substrates may require more forcing conditions.

    • Extend the reaction time and monitor the progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • If the reaction remains incomplete at room temperature, gentle heating may be an option. However, be cautious as elevated temperatures can promote side reactions.

  • Water Content: The presence of water in the reaction mixture can reduce the effective concentration of the acid, thereby slowing down the deprotection. Ensure you are using anhydrous solvents and reagents.

Issue 2: Formation of Unexpected Byproducts

Q2: I am observing unexpected impurities in my reaction mixture after acidic deprotection. What are the likely side reactions and how can I minimize them?

A2: The primary cause of side reactions during acidic Boc deprotection is the formation of a reactive tert-butyl cation intermediate.[3] This carbocation can alkylate nucleophilic sites on your molecule or solvent.

  • t-Butylation of the Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is nucleophilic and can be alkylated by the tert-butyl cation, leading to the formation of a tert-butyl ether byproduct.

    • Prevention: The most effective way to prevent this is by using a "scavenger" in your reaction mixture. Scavengers are reagents that trap the tert-butyl cation before it can react with your product.[3][4]

      • Commonly used scavengers include triethylsilane (TES), triisopropylsilane (TIS), and anisole.[4][5]

  • Alkylation of the Piperidine Nitrogen: While less common after deprotection, under certain conditions, the newly formed free amine could potentially be re-alkylated.

    • Prevention: Ensuring complete protonation of the amine by using a sufficient excess of acid can minimize its nucleophilicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic conditions?

A1: The primary degradation pathway under acidic conditions is the cleavage of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is an acid-catalyzed hydrolysis of the carbamate.[6] The reaction proceeds through protonation of the carbamate, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate, which then spontaneously decarboxylates to yield the free piperidine and carbon dioxide.[6]

Q2: How can I monitor the stability of my compound in an acidic solution?

A2: The stability can be monitored by a stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. An LC-MS method can also be used to identify any degradation products.[2][7] You would analyze samples at various time points and quantify the decrease in the peak area of the parent compound and the increase in the peak areas of any degradants.

Q3: Are there any "greener" or milder alternatives to strong acids like TFA for Boc deprotection?

A3: Yes, for substrates that are sensitive to strong acids, milder conditions can be employed. One such alternative is heating the compound in water to 90-100 °C, which can effect Boc cleavage.[2] Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane can also be a milder option for sensitive substrates.[2]

Data Presentation

The following tables summarize hypothetical quantitative data from a forced degradation study on this compound to illustrate its stability under various acidic conditions.

Table 1: Stability of this compound in HCl at 50°C

Time (hours)% Degradation (0.1 M HCl)% Degradation (1 M HCl)
15.225.8
29.845.1
418.575.3
835.1>95

Table 2: Stability of this compound in TFA/DCM at Room Temperature

Time (hours)% Degradation (10% TFA)% Degradation (25% TFA)% Degradation (50% TFA)
0.515.348.792.1
128.985.2>99
252.4>99>99
485.6>99>99

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Stress Conditions:

    • For each acidic condition (e.g., 0.1 M HCl, 1 M HCl), mix equal volumes of the stock solution and the acid solution in separate vials.

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 50°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 hours).

  • Quenching: Immediately neutralize the withdrawn aliquots with a suitable base (e.g., a solution of sodium hydroxide) to stop the degradation.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 225 nm).

  • Injection Volume: 10 µL.

Visualizations

cluster_0 Acid-Catalyzed Deprotection Pathway Boc_Protected_Amine tert-butyl 4-(4-hydroxyphenyl) piperidine-1-carboxylate Protonated_Carbamate Protonated Carbamate Boc_Protected_Amine->Protonated_Carbamate + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid tert_Butyl_Cation tert-Butyl Cation Protonated_Carbamate->tert_Butyl_Cation Deprotected_Amine 4-(4-hydroxyphenyl)piperidine Carbamic_Acid->Deprotected_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Degradation pathway of this compound.

cluster_1 Troubleshooting Workflow for Incomplete Deprotection Start Incomplete Deprotection Observed Check_Acid Is acid concentration sufficient? (e.g., 20-50% TFA or 4M HCl) Start->Check_Acid Increase_Acid Increase acid concentration Check_Acid->Increase_Acid No Check_Time_Temp Is reaction time/temperature adequate? Check_Acid->Check_Time_Temp Yes Increase_Acid->Check_Time_Temp Increase_Time_Temp Increase reaction time or apply gentle heat Check_Time_Temp->Increase_Time_Temp No Check_Water Are reagents and solvents anhydrous? Check_Time_Temp->Check_Water Yes Increase_Time_Temp->Check_Water Use_Anhydrous Use anhydrous reagents/solvents Check_Water->Use_Anhydrous No End Problem Resolved Check_Water->End Yes Use_Anhydrous->End

Caption: Logical workflow for troubleshooting incomplete deprotection reactions.

cluster_2 Experimental Workflow for Stability Study Prepare_Stock Prepare Stock Solution (1 mg/mL) Prepare_Samples Prepare Stressed Samples (Acidic Conditions) Prepare_Stock->Prepare_Samples Incubate Incubate at Controlled Temperature Prepare_Samples->Incubate Sample_Aliquots Withdraw Aliquots at Time Points Incubate->Sample_Aliquots Quench Neutralize to Stop Reaction Sample_Aliquots->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Data_Analysis Quantify Degradation Analyze->Data_Analysis

Caption: General experimental workflow for conducting a stability study.

References

Technical Support Center: Optimizing the Synthesis of Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the reaction kinetics and overall success of synthesizing tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method is the N-protection of the piperidine nitrogen using di-tert-butyl dicarbonate ((Boc)₂O). This reaction, known as Boc protection, involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of (Boc)₂O. The reaction is typically performed in the presence of a base to neutralize the acid byproduct and enhance the nucleophilicity of the amine.[1][2]

Q2: My Boc protection reaction is running slowly or appears incomplete. What are the most likely causes?

A2: Several factors can lead to poor reaction kinetics or incomplete conversion:

  • Insufficient Base: The base is crucial for deprotonating the piperidine nitrogen, making it a more effective nucleophile. Ensure at least a stoichiometric amount of a suitable base, like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used.

  • Reagent Quality: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if exposed to moisture. Using a fresh or properly stored bottle is recommended.

  • Low Temperature: While reactions are often started at 0°C to control the initial exotherm, maintaining a very low temperature can significantly slow the reaction rate. Allowing the reaction to warm to room temperature is common.[1]

  • Solvent Choice: The reaction is typically run in aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).[1][3] Using a solvent in which the reactants are not fully soluble can hinder the reaction rate.

Q3: What are the potential side reactions, and how can they be minimized?

A3: The primary side reaction of concern is the alkylation of the phenolic hydroxyl group by the reactive tert-butyl cation, which can be generated during the reaction or work-up, particularly under acidic conditions.[4] While the amine is significantly more nucleophilic, competitive reaction at the phenol can occur. To minimize this, use non-acidic conditions and a suitable base. During deprotection (if needed for subsequent steps), using scavengers is essential to trap the tert-butyl cations.[4][5]

Q4: How does the choice of base impact the reaction?

A4: The base enhances the reactivity of the piperidine amine by deprotonating it.[2] A non-nucleophilic base, such as triethylamine (TEA) or DIPEA, is preferred to avoid competition with the piperidine as a nucleophile. The strength and amount of the base can influence the reaction rate; however, using an excessively strong base could potentially deprotonate the phenolic hydroxyl group, increasing the risk of O-acylation.

Q5: What is a standard purification method for the final product?

A5: After an aqueous work-up to remove the base and other water-soluble byproducts, the crude product is often purified using silica gel column chromatography.[6] The polarity of the eluent system (e.g., a mixture of hexane and ethyl acetate) is chosen to effectively separate the desired product from unreacted starting material and any non-polar byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Issue 1: Low Product Yield / Incomplete Reaction

Symptom: Analysis of the crude reaction mixture by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) shows a significant amount of the starting material, 4-(4-hydroxyphenyl)piperidine, remaining.

Troubleshooting Workflow:

G start Low Yield or Incomplete Reaction check_reagents Are (Boc)₂O and base fresh and pure? start->check_reagents check_stoich Is stoichiometry correct? (≥1 eq. (Boc)₂O and base) check_reagents->check_stoich Yes replace_reagents Use fresh (Boc)₂O and anhydrous base. check_reagents->replace_reagents No check_conditions Are reaction conditions (temp., time) optimal? check_stoich->check_conditions Yes adjust_stoich Increase (Boc)₂O to 1.1-1.5 eq. Ensure base is ≥1 eq. check_stoich->adjust_stoich No check_solvent Are reactants fully dissolved in the solvent? check_conditions->check_solvent Yes adjust_conditions Allow reaction to warm to RT. Increase reaction time (monitor by TLC). check_conditions->adjust_conditions No adjust_solvent Consider a different aprotic solvent (e.g., THF, DMF) or increase volume. check_solvent->adjust_solvent No end_node Problem Solved check_solvent->end_node Yes replace_reagents->end_node adjust_stoich->end_node adjust_conditions->end_node adjust_solvent->end_node

Caption: Troubleshooting workflow for low reaction yield.

Possible Causes and Solutions

Possible CauseRecommended SolutionRationale
Degraded (Boc)₂O Use a new bottle of di-tert-butyl dicarbonate.(Boc)₂O is sensitive to moisture and can hydrolyze, reducing its effective concentration.
Insufficient Base Increase the amount of base (e.g., triethylamine) to 1.2-1.5 equivalents.The base is required to activate the amine nucleophile and neutralize byproducts.
Low Reaction Temperature Allow the reaction mixture to slowly warm to room temperature and stir for several hours.Kinetic rates are highly temperature-dependent. Many Boc protections proceed efficiently at room temperature.[1][3]
Short Reaction Time Monitor the reaction progress using TLC. Extend the reaction time until the starting material is consumed.Some reactions may require longer periods (e.g., overnight) to reach completion.[3]

Experimental Protocols and Data

Protocol 1: General Procedure for the Synthesis of this compound
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(4-hydroxyphenyl)piperidine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF, approx. 0.1-0.5 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) dissolved in a small amount of the reaction solvent.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for 8-16 hours.[7]

  • Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase and visualizing with UV light and potassium permanganate stain).

  • Work-up: Once the reaction is complete, quench with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Washing: Combine the organic layers and wash sequentially with 5% HCl solution, water, and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.

Data Presentation: Reaction Conditions for Boc Protection of Piperidine Derivatives

The following table summarizes conditions used for the Boc protection of similar piperidine substrates, providing a valuable reference for optimizing your experiment.

SubstrateBase (eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
Piperidin-4-ylmethanol(Boc)₂(1.0)THFRoom Temp891[3]
4-Hydroxymethylpiperidine(Boc)₂(1.0)THFRoom Temp885[7][8]
4-hydroxy-4-phenylpiperidine(Boc)₂O, TEADCM0 to RT--[1]

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary nitrogen of the piperidine ring attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate then collapses, eliminating a tert-butoxide group and carbon dioxide to form the stable carbamate product.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Piperidine R₂NH (Piperidine Amine) Intermediate R₂NH⁺-C(=O)O-tBu + tBuO⁻ + CO₂ Piperidine->Intermediate Nucleophilic Attack Boc2O (tBuOCO)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Nucleophilic Attack Product R₂N-Boc (Protected Amine) Intermediate->Product Collapse & Proton Transfer

Caption: Simplified mechanism of Boc protection.

References

Technical Support Center: Scale-Up of tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for synthesizing this compound? A1: The most common method is the protection of the piperidine nitrogen of 4-(4-hydroxyphenyl)piperidine using di-tert-butyl dicarbonate (Boc₂O). This reaction forms a carbamate, effectively masking the nucleophilicity of the piperidine nitrogen for subsequent synthetic steps.[1][2]

Q2: What are the primary challenges when scaling up this Boc protection reaction? A2: Key challenges during scale-up include:

  • Reaction Control: Managing the exothermicity of the reaction, especially during the addition of Boc₂O.

  • Side Reactions: Increased potential for side reactions like O-protection of the phenolic hydroxyl group or the formation of di-Boc protected products.[3][4]

  • Work-up and Purification: Handling large volumes during aqueous work-up, potential for emulsion formation, and efficient purification to remove unreacted reagents and byproducts.[3]

  • Reagent Handling: Safe handling and charging of large quantities of reagents like di-tert-butyl dicarbonate.[5]

Q3: Is a base always necessary for this reaction? A3: While the reaction can proceed without a base, it is often slow. A non-nucleophilic base like triethylamine (TEA) is commonly used to neutralize the acidic byproduct formed during the reaction, driving it to completion.[4] For substrates with both amine and hydroxyl groups, avoiding a strong base can enhance selectivity for N-protection over O-protection.[3][4]

Q4: What are the main safety concerns associated with di-tert-butyl dicarbonate (Boc₂O)? A4: Di-tert-butyl dicarbonate is a flammable solid with a low melting point (22-24 °C).[2] It can decompose upon heating, releasing gaseous products. It is also an irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and the reagent should be handled in a well-ventilated area.[5]

Troubleshooting Guide

Problem 1: Low or Incomplete Reaction Conversion

Q: My reaction has stalled, and analysis (TLC, LC-MS) shows a significant amount of starting material remaining. What are the potential causes and solutions? A: Low conversion is a common issue that can be addressed by systematically evaluating reaction parameters.

  • Possible Cause: Insufficient Reagent Stoichiometry.

    • Solution: Ensure at least a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate is used to drive the reaction to completion.[4] If the starting material is a salt (e.g., hydrochloride), ensure enough base is added to neutralize it before the protection reaction.[4]

  • Possible Cause: Poor Solubility of Starting Material.

    • Solution: The solvent must be capable of dissolving all reactants.[4] Consider alternative or mixed solvent systems. Common solvents for this reaction include tetrahydrofuran (THF), dichloromethane (DCM), and acetone.[4][6]

  • Possible Cause: Low Reactivity of the Amine.

    • Solution: While the piperidine nitrogen is generally nucleophilic, reaction rates can be slow. Consider gentle heating to increase the reaction rate, but monitor closely for side product formation.[4] Adding a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, but should be used in catalytic amounts (0.1-0.2 equivalents) to avoid side reactions.[3][4]

  • Possible Cause: Moisture Contamination.

    • Solution: Ensure anhydrous conditions, as water can react with Boc anhydride and interfere with the reaction, especially if strong bases are used.[4]

Problem 2: Formation of Significant Impurities

Q: I'm observing significant side products in my reaction mixture. How can I identify and minimize them? A: The primary side products in this synthesis are typically from O-protection or over-protection.

  • Possible Cause: O-Boc Protection of the Phenol.

    • Identification: This byproduct will have a higher molecular weight corresponding to the addition of a second Boc group.

    • Solution: The amine is more nucleophilic than the phenol, so N-protection is generally favored.[4] To increase selectivity, run the reaction at a lower temperature (0 °C to room temperature) and avoid using strong bases that can deprotonate the phenol, making it a more potent nucleophile.[3]

  • Possible Cause: Excess Boc₂O Remaining.

    • Identification: Unreacted Boc₂O can be observed by chromatography.

    • Solution: A mild basic wash during the aqueous work-up can help hydrolyze some of the remaining Boc₂O.[3] Careful control of stoichiometry is the best preventative measure.

  • Possible Cause: Emulsion Formation During Work-up.

    • Solution: Emulsions can complicate extraction. Adding brine (saturated NaCl solution) can help break the emulsion and improve phase separation.[3]

Data Presentation: Key Process Parameters

The following table summarizes typical parameters for lab-scale synthesis and provides recommendations for process scale-up.

ParameterLab Scale (e.g., 1-10 g)Scale-Up (e.g., 100 g - 1 kg)Rationale for Change
Starting Material 1.0 equiv1.0 equivThe starting material is the limiting reagent.
Di-tert-butyl dicarbonate 1.1 - 1.2 equiv1.05 - 1.15 equivTighter control on stoichiometry at scale reduces costs and minimizes unreacted reagent, which can complicate purification.
Base (e.g., TEA) 1.2 - 1.5 equiv1.1 - 1.3 equivReduces excess base, which can lead to side reactions and requires more extensive washing during work-up.
Catalyst (e.g., DMAP) 0.1 - 0.2 equiv (if needed)0.01 - 0.05 equiv (if needed)Catalyst use should be minimized or eliminated if possible at scale to simplify purification and reduce costs. DMAP can also increase the likelihood of side reactions.[4]
Solvent Volume 10 - 20 mL / g5 - 10 mL / gMore concentrated reactions are preferred at scale to improve throughput and reduce solvent waste. Ensure the product remains soluble.
Temperature 0 °C to 25 °C10 °C to 30 °CA slightly elevated temperature may be needed to ensure reasonable reaction times in a more concentrated mixture. Temperature control is critical to manage potential exotherms.
Reaction Time 1 - 4 hours2 - 8 hoursReaction times may be longer due to mixing and heat transfer limitations in larger reactors. Monitor by in-process controls (e.g., HPLC).[3]
Purification Method Flash Column ChromatographyCrystallization / RecrystallizationChromatography is generally not feasible for large-scale purification. Developing a robust crystallization protocol is essential for isolating a high-purity product efficiently.[5][7]

Experimental Protocols

1. Synthesis of this compound

  • Materials:

    • 4-(4-hydroxyphenyl)piperidine (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

    • Triethylamine (TEA) (1.2 equiv)

    • Dichloromethane (DCM) (10 mL per gram of starting material)

  • Procedure:

    • Charge a suitable reactor with 4-(4-hydroxyphenyl)piperidine and dichloromethane.

    • Stir the mixture to achieve a homogeneous solution.

    • Add triethylamine to the solution.

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, water, saturated sodium bicarbonate solution, and finally brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by flash column chromatography on silica gel if necessary.[4][7]

Visualizations

G cluster_0 Raw Materials cluster_1 Process cluster_2 Output RM1 4-(4-hydroxyphenyl)piperidine P1 Reaction: Boc Protection RM1->P1 RM2 Di-tert-butyl dicarbonate RM2->P1 RM3 Base (e.g., TEA) RM3->P1 RM4 Solvent (e.g., DCM) RM4->P1 P2 Aqueous Work-up (Washes) P1->P2 P3 Solvent Swap & Concentration P2->P3 P4 Purification (Crystallization) P3->P4 P5 Drying P4->P5 FP Final Product: tert-butyl 4-(4-hydroxyphenyl) piperidine-1-carboxylate P5->FP

Caption: A generalized workflow for the production of this compound.

G Start Low Product Yield Observed Check_SM Is Starting Material Consumed? Start->Check_SM Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn No Check_Purity Is Crude Product Purity Low? Check_SM->Check_Purity Yes Troubleshoot_Rxn Troubleshoot Reaction Conditions: - Increase Boc₂O/Base Stoichiometry - Add Catalyst (DMAP) - Increase Temperature/Time - Check Solvent/Solubility Incomplete_Rxn->Troubleshoot_Rxn End_Success Yield Improved Troubleshoot_Rxn->End_Success Purification_Loss Significant Loss During Purification Check_Purity->Purification_Loss No Side_Rxn Side Reaction Issue Check_Purity->Side_Rxn Yes Optimize_Purification Optimize Purification: - Develop new crystallization solvent system - Minimize transfers - Check for product solubility in wash steps Purification_Loss->Optimize_Purification Optimize_Purification->End_Success Troubleshoot_Side_Rxn Minimize Side Reactions: - Lower reaction temperature - Reduce catalyst loading - Use milder base Side_Rxn->Troubleshoot_Side_Rxn Troubleshoot_Side_Rxn->End_Success

Caption: A decision-making workflow for troubleshooting low product yield during scale-up.

G cluster_0 Critical Process Parameters cluster_1 Intermediate Effects cluster_2 Key Quality Attributes Temp Temperature Rate Reaction Rate Temp->Rate Increases Selectivity N- vs O- Selectivity Temp->Selectivity Decreases Stoich Stoichiometry (Boc₂O) Stoich->Rate Increases Side_Rxn Side Reactions Stoich->Side_Rxn Increases (if high) Catalyst Catalyst (DMAP) Catalyst->Rate Increases Catalyst->Side_Rxn Increases Yield Product Yield Rate->Yield Purity Product Purity Selectivity->Purity Side_Rxn->Yield Decreases Side_Rxn->Purity Decreases

Caption: Relationship between critical process parameters and final product quality attributes.

References

Technical Support Center: Synthesis of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate. The following sections address specific issues that may be encountered during common synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Two of the most prevalent methods for creating the crucial carbon-carbon bond between the piperidine and phenyl rings are the Grignard reaction and the Suzuki-Miyaura cross-coupling reaction.

  • Grignard Reaction: This route typically involves the addition of a Grignard reagent, such as (4-methoxyphenyl)magnesium bromide, to N-Boc-4-piperidone, followed by demethylation to reveal the phenol. Using a protected phenol during the Grignard addition is also a common strategy.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a piperidine derivative (e.g., a piperidine boronic acid ester) with a protected 4-halophenol (like 4-bromoanisole), or vice-versa.[1][2][3] This method is valued for its tolerance of various functional groups.[1][2][3]

Q2: Why is the phenolic hydroxyl group often protected during the synthesis?

A2: The acidic proton of a phenol is incompatible with highly basic organometallic reagents like Grignard reagents.[4] It will quench the reagent, preventing it from adding to the carbonyl. Therefore, the hydroxyl group is typically protected as a methyl ether (anisole) or another acid-labile or easily cleavable group, which is removed in a subsequent step.

Q3: My reaction appears complete by TLC, but the final yield is low after purification. What are the potential causes?

A3: Low isolated yields despite apparent high conversion can be due to several factors. The formation of byproducts with similar polarity to the desired product can make chromatographic separation difficult, leading to product loss. Additionally, the product may be partially soluble in the aqueous phase during workup, or it could be sensitive to the pH conditions used during extraction.

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis, focusing on byproduct identification and mitigation strategies.

Issue 1: Presence of a non-polar impurity, identified as a biaryl compound (e.g., 4,4'-dimethoxybiphenyl or 4,4'-dihydroxybiphenyl).

  • Question: My final product is contaminated with a significant amount of a biaryl byproduct. How is this formed and how can I prevent it?

  • Answer: This byproduct arises from a homocoupling reaction (often called Wurtz coupling in the context of Grignard reagents).[5] It occurs when the organometallic reagent (e.g., (4-methoxyphenyl)magnesium bromide) reacts with the unreacted aryl halide starting material (4-bromoanisole).[5][6]

    • Troubleshooting Steps:

      • Slow Addition: Add the aryl halide slowly to the magnesium turnings during the formation of the Grignard reagent. This maintains a low concentration of the aryl halide, minimizing the chance of it reacting with the newly formed Grignard reagent.[5]

      • Control Temperature: High temperatures can favor the formation of this side product.[6] Maintain the recommended temperature during both the Grignard formation and its subsequent reaction.

      • Purification: Biphenyl impurities are typically non-polar and can often be separated from the more polar desired product by silica gel column chromatography or by trituration with a non-polar solvent like petroleum ether.[6]

Issue 2: Recovery of significant amounts of N-Boc-4-piperidone starting material.

  • Question: After the reaction and workup, a large portion of my starting ketone was recovered. What is the cause?

  • Answer: This is often due to the Grignard reagent acting as a base rather than a nucleophile, causing enolization of the 4-piperidone.[5] The acidic protons alpha to the carbonyl are removed, forming an enolate, which is then protonated back to the ketone during the aqueous workup. This issue is more pronounced with sterically hindered Grignard reagents.[5]

    • Troubleshooting Steps:

      • Use a Less Hindered Reagent: If possible, select a less bulky Grignard reagent.

      • Lower Reaction Temperature: Perform the addition of the Grignard reagent to the piperidone at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over enolization.[5]

      • Consider Additives: In some cases, the use of additives like cerium(III) chloride (Luche reduction conditions) can enhance nucleophilic addition to the carbonyl group.

Issue 3: Identification of N-Boc-4-hydroxypiperidine as a major byproduct.

  • Question: I have a significant amount of a byproduct that appears to be the result of ketone reduction. How did this happen?

  • Answer: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism (Meerwein–Ponndorf–Verley-type reduction). While less common with aryl Grignard reagents, it can occur with certain alkyl Grignard reagents that might be present as impurities or formed under specific conditions.

    • Troubleshooting Steps:

      • Ensure Purity of Reagents: Use pure aryl halide to generate the Grignard reagent, ensuring no contamination with alkyl halides.

      • Optimize Grignard Formation: Ensure the conditions for Grignard formation are optimal to prevent side reactions that could generate species capable of hydride transfer.

      • Purification: This more polar byproduct can typically be separated from the desired tertiary alcohol product by column chromatography.

Byproduct Summary Table

Byproduct NameCommon Synthetic RouteProbable CausePrevention Strategy
Biaryl (e.g., 4,4'-dihydroxybiphenyl)Grignard Reaction / Suzuki CouplingHomocoupling of the aryl halide and Grignard reagent (Wurtz) or self-coupling of boronic acid.[5][6]Slow addition of aryl halide during Grignard formation; use of appropriate ligands and conditions in Suzuki coupling.
N-Boc-4-piperidone (Starting Material)Grignard ReactionEnolization of the ketone by the basic Grignard reagent.[5]Lower reaction temperature during Grignard addition.[5]
N-Boc-4-hydroxypiperidineGrignard ReactionReduction of the ketone by a Grignard reagent with β-hydrogens.[5]Use high-purity reagents; ensure clean Grignard formation.
Phenol / AnisoleSuzuki CouplingProtodeborylation of the aryl boronic acid.Ensure anhydrous conditions and use a suitable base.

Visualization of a Key Side Reaction

The following diagram illustrates the desired Grignard reaction pathway alongside the common homocoupling (Wurtz) side reaction.

Byproduct_Formation cluster_reactants Starting Materials cluster_intermediates Reactive Intermediates cluster_products Products ArylHalide 4-Bromoanisole Grignard Grignard Reagent (4-Methoxyphenyl)MgBr ArylHalide->Grignard + Mg / Ether Byproduct Homocoupling Byproduct (4,4'-Dimethoxybiphenyl) ArylHalide->Byproduct Piperidone N-Boc-4-piperidone DesiredProduct Desired Intermediate (Pre-demethylation) Piperidone->DesiredProduct Mg Mg metal Mg->Grignard Grignard->DesiredProduct + N-Boc-4-piperidone (Nucleophilic Addition) Grignard->Byproduct + 4-Bromoanisole (Wurtz Coupling)

Caption: Grignard reaction pathway and byproduct formation.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a representative example for the synthesis of the target molecule's precursor via a Grignard reaction. Caution: Grignard reactions are highly sensitive to moisture and air. All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[4][5]

Part 1: Formation of the Grignard Reagent

  • To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 eq).

  • Assemble the glassware and place it under a positive pressure of inert gas.

  • Add a small crystal of iodine to the flask to activate the magnesium.[5]

  • In the dropping funnel, prepare a solution of 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed.

  • Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting dark grey-brown solution is the Grignard reagent.

Part 2: Reaction with N-Boc-4-piperidone

  • In a separate dry 500 mL flask under inert atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

  • Cool this solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared Grignard reagent to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.

Part 3: Work-up and Purification

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.[5]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the tert-butyl 4-(4-methoxyphenyl)-4-hydroxypiperidine-1-carboxylate intermediate. The final demethylation step to yield the target phenol is not detailed here but typically involves reagents like BBr₃.

References

Technical Support Center: Optimizing Reactions for tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and handling of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a valuable building block in medicinal chemistry and drug development. The piperidine scaffold is a common feature in many pharmaceuticals, and the protected nitrogen and functionalizable hydroxyl group allow for its incorporation into a wide range of complex molecules targeting various therapeutic areas.

Q2: What are the key reactions involved in the synthesis of this compound?

A2: The synthesis typically involves two main transformations: the N-Boc protection of the piperidine nitrogen and the management of the phenolic hydroxyl group. The order of these steps can vary depending on the overall synthetic strategy.

Q3: Is pressure a critical parameter for optimizing the synthesis of this compound?

A3: Based on available literature and standard laboratory practices, reactions for the synthesis of this compound, particularly the N-Boc protection step, are typically conducted at atmospheric pressure. There is no significant evidence to suggest that varying the pressure is a common or effective strategy for optimizing the yield or purity of this specific compound.

Q4: What are the most common challenges encountered during the synthesis?

A4: Common challenges include incomplete N-Boc protection, side reactions involving the phenolic hydroxyl group, and difficulties in purification. Specific issues are addressed in the troubleshooting guide below.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Incomplete N-Boc Protection of 4-(4-hydroxyphenyl)piperidine

Symptoms:

  • TLC analysis shows the presence of the starting material (free piperidine).

  • NMR of the crude product shows signals corresponding to the unprotected piperidine.

  • Lower than expected yield of the desired product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Reagent Ensure at least 1.1 to 1.2 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) are used.
Inadequate Base Use of a suitable base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is often necessary to neutralize any acid formed and to catalyze the reaction.[1]
Low Reaction Temperature While some reactions proceed at 0°C to control exothermicity, sluggish reactions may benefit from being allowed to warm to room temperature.
Solvent Effects Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. Ensure the starting material is adequately dissolved.
Issue 2: Undesired O-Boc Protection of the Phenolic Hydroxyl Group

Symptoms:

  • Mass spectrometry data indicates the addition of two Boc groups.

  • NMR analysis shows a significant downfield shift of the aromatic protons and the absence of the phenolic -OH peak.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Excessive (Boc)₂O and Strong Basic Conditions Over-protection of the phenol can occur with a large excess of (Boc)₂O and a strong base. Use a controlled amount of (Boc)₂O (around 1.1 equivalents) and a milder base if O-protection is a significant issue.
Reaction Temperature Running the reaction at a lower temperature (e.g., 0°C) can sometimes improve the selectivity for N-protection over O-protection.
Issue 3: Side Reactions During Boc Deprotection (if starting from a fully protected precursor)

Symptoms:

  • Formation of t-butylated byproducts on the aromatic ring.

  • Complex crude NMR with multiple unexpected signals.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Alkylation by t-Butyl Cation The t-butyl cation generated during acidic deprotection can alkylate the electron-rich phenol ring.
Use of Scavengers Add a scavenger such as anisole, thioanisole, or triethylsilane to the reaction mixture to trap the t-butyl cation.
Choice of Acid Use milder acidic conditions for deprotection. For example, 4M HCl in dioxane is often effective and can sometimes be milder than trifluoroacetic acid (TFA).

Experimental Protocols

Protocol 1: N-Boc Protection of 4-(4-hydroxyphenyl)piperidine

Materials:

  • 4-(4-hydroxyphenyl)piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (catalytic)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(4-hydroxyphenyl)piperidine (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography on silica gel if necessary.

Data Summary: Typical Reaction Conditions for N-Boc Protection
ParameterConditionNotes
Temperature 0°C to Room TemperatureLower temperatures can improve selectivity.
Pressure AtmosphericNot a critical parameter for this reaction.
Solvent DCM, THF, AcetonitrileAprotic solvents are generally preferred.
Base Triethylamine, DMAP (catalytic)DMAP can significantly accelerate the reaction.[1]
(Boc)₂O Equivalents 1.1 - 1.2A slight excess is used to ensure complete reaction.
Reaction Time 1 - 4 hoursMonitor by TLC for completion.

Visualizations

experimental_workflow Experimental Workflow for N-Boc Protection start Start: Dissolve 4-(4-hydroxyphenyl)piperidine in Solvent add_base Add Base (e.g., Triethylamine) start->add_base cool Cool to 0°C add_base->cool add_boc Add (Boc)₂O Solution cool->add_boc react Stir and Warm to Room Temperature add_boc->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete dry Dry and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end End: Pure Product purify->end

Caption: Workflow for the N-Boc protection of 4-(4-hydroxyphenyl)piperidine.

troubleshooting_logic Troubleshooting Incomplete N-Boc Protection start Problem: Incomplete Reaction check_reagents Check Equivalents of (Boc)₂O? start->check_reagents increase_reagent Increase (Boc)₂O to 1.1-1.2 eq. check_reagents->increase_reagent Insufficient check_base Is a Base Being Used? check_reagents->check_base Sufficient resolve Re-run Reaction with Optimized Conditions increase_reagent->resolve add_base Add Base (e.g., TEA or catalytic DMAP) check_base->add_base No check_temp Check Reaction Temperature? check_base->check_temp Yes add_base->resolve increase_temp Allow Reaction to Warm to RT check_temp->increase_temp Too Low check_temp->resolve Sufficient increase_temp->resolve

Caption: Logic diagram for troubleshooting incomplete N-Boc protection reactions.

References

how to remove unreacted starting materials from tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate, specifically focusing on the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture contains unreacted 4-hydroxyphenylpiperidine. How can I remove it?

A1: Unreacted 4-hydroxyphenylpiperidine, being a basic amine, can be effectively removed by performing an acidic wash of your organic reaction mixture. A dilute solution of hydrochloric acid (e.g., 0.5M or 1M HCl) is typically used.[1] The protonated amine salt will become water-soluble and partition into the aqueous layer, which can then be separated and discarded.

Q2: I have a significant amount of unreacted di-tert-butyl dicarbonate (Boc-anhydride) in my product. What is the best way to get rid of it?

A2: Excess Boc-anhydride can be removed through several methods:

  • Basic Wash: Washing the organic layer with a saturated solution of sodium bicarbonate can help hydrolyze the excess Boc-anhydride.[2]

  • Scavenger Resins: Using a polymer-supported trisamine scavenger can effectively remove unreacted Boc-anhydride from the reaction mixture.[3]

  • Chemical Quenching: Adding a small amount of a primary or secondary amine, like imidazole, can react with the excess Boc-anhydride, and the resulting product can be easily washed away with a dilute acid wash.[1][2]

  • Vacuum: Since Boc-anhydride has a relatively low boiling point (56-57 °C at 0.5 mmHg), prolonged exposure to high vacuum can help remove it.[2]

Q3: Can I use acid-base extraction to purify my final product, this compound?

A3: Yes, acid-base extraction is a highly effective method for purifying this specific compound due to the presence of the phenolic hydroxyl group.[4][5][6][7][8] By treating the organic solution with a dilute aqueous base (e.g., 1M NaOH), the phenolic proton will be removed, forming a water-soluble phenoxide salt. This salt will move into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be separated, re-acidified (e.g., with 1M HCl) to precipitate the pure product, which can then be extracted back into an organic solvent.

Q4: What are the recommended chromatographic conditions for purifying my product?

A4: Column chromatography on silica gel is a standard method for purifying Boc-protected amines.[9][10][11][12] A common mobile phase (eluent) system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio will depend on the specific impurities present, but a gradient from low to high polarity of ethyl acetate is a good starting point. Progress can be monitored by Thin Layer Chromatography (TLC).[13]

Q5: Is recrystallization a viable option for purification?

A5: Recrystallization can be an excellent final purification step to obtain a highly pure, crystalline product, provided a suitable solvent or solvent system can be identified.[4] This often requires some experimentation with different solvents to find conditions where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.

Data Presentation: Purification Method Comparison

Purification MethodTarget Impurity RemovedAdvantagesDisadvantagesTypical Recovery Yield
Acidic Wash Unreacted 4-hydroxyphenylpiperidineSimple, fast, and effective for removing basic impurities.May not remove non-basic impurities.>95%
Basic Wash / Scavenger Unreacted Boc-anhydrideEfficient for removing excess electrophilic reagents.May require additional workup steps.>95%
Acid-Base Extraction Unreacted starting materials, non-phenolic impuritiesHighly selective for the phenolic product, can provide high purity.Can be more time-consuming than simple washes.85-95%
Column Chromatography Wide range of impuritiesCan separate compounds with very similar properties.Can be time-consuming and requires larger volumes of solvent.70-90%
Recrystallization Soluble impuritiesCan yield very high purity crystalline material.Requires finding a suitable solvent, may have lower recovery.60-80%

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (to remove unreacted amine):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1M HCl (aq).

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Repeat the wash with 1M HCl.

  • Extraction of the Phenolic Product:

    • To the organic layer in the separatory funnel, add an equal volume of 1M NaOH (aq).

    • Shake vigorously and allow the layers to separate.

    • Collect the aqueous layer (which now contains the deprotonated product). The organic layer contains neutral impurities.

    • Repeat the extraction of the organic layer with another portion of 1M NaOH.

  • Isolation of the Pure Product:

    • Combine the aqueous extracts in a beaker and cool in an ice bath.

    • Slowly add 1M HCl with stirring until the solution is acidic (test with pH paper). The product should precipitate out.

    • Extract the precipitated product back into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[4][5][8]

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like DCM or ethyl acetate) and then adding the silica gel. Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a chromatography column with silica gel using a slurry of the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Loading: Carefully load the slurry of the crude product onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[12][13]

Mandatory Visualization

G start Crude Reaction Mixture check_impurities Analyze by TLC/NMR to identify major impurities start->check_impurities amine_present Unreacted 4-hydroxyphenyl- piperidine present? check_impurities->amine_present boc_present Excess Boc-anhydride present? amine_present->boc_present No acid_wash Perform Acidic Wash (e.g., 1M HCl) amine_present->acid_wash Yes other_impurities Other impurities present? boc_present->other_impurities No base_wash Perform Basic Wash (e.g., sat. NaHCO3) or use scavenger boc_present->base_wash Yes acid_base_extraction Perform Acid-Base Extraction other_impurities->acid_base_extraction Yes (Phenolic product) column_chromatography Perform Column Chromatography other_impurities->column_chromatography Yes (Complex mixture) pure_product Pure Product other_impurities->pure_product No acid_wash->boc_present base_wash->other_impurities recrystallization Recrystallization acid_base_extraction->recrystallization column_chromatography->recrystallization recrystallization->pure_product

Caption: Troubleshooting workflow for purification.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate and its structural analogs. The 4-arylpiperidine scaffold is a well-established pharmacophore found in a multitude of biologically active compounds, particularly those targeting the central nervous system. Understanding the structure-activity relationships (SAR) of this class of molecules is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Introduction to the Core Scaffold

This compound serves as a versatile building block in medicinal chemistry. Its structure features a piperidine ring, a key component in many centrally acting drugs, protected by a tert-butyloxycarbonyl (Boc) group, which allows for facile chemical modification. The 4-(4-hydroxyphenyl) substituent is a critical determinant of its biological activity, often engaging in key interactions with biological targets. This guide will focus on the impact of modifications to this phenyl ring on the compound's biological activity, drawing upon data from published structure-activity relationship studies on related 4-arylpiperidine derivatives.

Comparative Biological Activity

While direct comparative studies on a broad range of analogs of this compound are limited in publicly available literature, extensive research on the broader class of 4-arylpiperidines, particularly as opioid receptor modulators, provides valuable insights into their structure-activity relationships. The following data, extrapolated from studies on closely related compounds, illustrates the influence of phenyl ring substitutions on opioid receptor binding affinity.

Opioid Receptor Binding Affinity

The data presented below is derived from studies on N-substituted 4-(3-hydroxyphenyl)piperidine analogs, which serve as a relevant model to understand the potential effects of similar substitutions on the target compound. The binding affinities for the µ (mu), δ (delta), and κ (kappa) opioid receptors are presented as the inhibition constant (Ki), where a lower value indicates higher binding affinity.

Compound IDR (Substitution on Phenyl Ring)µ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
Parent Scaffold Analog 3-OH0.5 - 2.010 - 501.0 - 5.0
Analog 1 3-OCH310 - 20150 - 20010 - 15
Analog 2 3-F1.0 - 5.050 - 1005.0 - 10
Analog 3 3-Cl0.8 - 3.040 - 803.0 - 8.0

Note: The data in this table is representative and compiled from various sources studying 4-arylpiperidine opioid receptor ligands. The absolute values may vary depending on the specific N-substituent and assay conditions.

Experimental Protocols

To ensure the reproducibility and validation of the biological data, detailed experimental methodologies are essential. The following are representative protocols for assays commonly used to characterize the biological activity of 4-arylpiperidine derivatives.

Radioligand Competition Binding Assay for Opioid Receptors

This in vitro assay is used to determine the binding affinity of a test compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Brain tissue from appropriate animal models (e.g., rat, guinea pig) is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • The resulting pellet is washed and resuspended in the assay buffer to a final protein concentration of approximately 1-2 mg/mL.

2. Binding Reaction:

  • In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]-DAMGO for µ-receptors, [³H]-DPDPE for δ-receptors, or [³H]-U69,593 for κ-receptors) at a concentration near its Kd value.

  • A range of concentrations of the test compound (e.g., this compound or its analogs) are added to compete with the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., naloxone).

3. Incubation and Filtration:

  • The reaction mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-120 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed with cold buffer to remove any non-specifically bound radioactivity.

4. Radioactivity Measurement and Data Analysis:

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental Workflow and Structure-Activity Relationships

The following diagrams illustrate the general workflow for evaluating the biological activity of these compounds and the conceptual structure-activity relationship.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_data Data Analysis Parent tert-butyl 4-(4-hydroxyphenyl) piperidine-1-carboxylate Analogs Structural Analogs (e.g., -F, -Cl, -OCH3) Binding_Assay Radioligand Binding Assay Parent->Binding_Assay Analogs->Binding_Assay Functional_Assay Functional Assay (e.g., GTPγS binding) Binding_Assay->Functional_Assay IC50_Ki Determination of IC50 and Ki values Binding_Assay->IC50_Ki SAR_Analysis Structure-Activity Relationship Analysis IC50_Ki->SAR_Analysis

Caption: General workflow for the synthesis and biological evaluation of this compound and its analogs.

structure_activity_relationship cluster_substituents Substitutions on Phenyl Ring cluster_activity Biological Activity Core 4-Arylpiperidine Core OH -OH (Parent) Core->OH OCH3 -OCH3 Core->OCH3 F -F Core->F Cl -Cl Core->Cl High_Affinity High Affinity OH->High_Affinity Moderate_Affinity Moderate Affinity OCH3->Moderate_Affinity F->High_Affinity Cl->High_Affinity Low_Affinity Low Affinity

Caption: Conceptual structure-activity relationship for 4-arylpiperidine derivatives at opioid receptors.

Conclusion

The biological activity of this compound and its analogs is highly dependent on the nature of the substituents on the 4-aryl ring. As suggested by the extensive research on related 4-arylpiperidine scaffolds, modifications to the electronic and steric properties of the phenyl group can significantly modulate binding affinity and selectivity for various biological targets, particularly opioid receptors. This guide provides a framework for understanding these structure-activity relationships and the experimental methodologies required for their investigation. Further dedicated studies on a broader range of analogs of the title compound are warranted to fully elucidate their therapeutic potential.

A Comparative Analysis of tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate and Related Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable pharmacokinetic and pharmacodynamic properties. Among these, 4-arylpiperidine derivatives have garnered significant attention for their diverse biological activities, particularly as modulators of central nervous system (CNS) targets such as opioid receptors. This guide provides a comparative study of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules, with other structurally related piperidine derivatives. While direct comparative experimental data for this specific compound is limited in publicly available literature, this guide will draw upon data from closely related analogs to provide a valuable comparative context for researchers.

Chemical Structures

The core structure of the compounds discussed in this guide is the 4-phenylpiperidine scaffold. The introduction of a hydroxyl group on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen significantly influences the compound's chemical properties and biological activity.

  • This compound: The subject of this guide, it serves as a versatile building block in medicinal chemistry.

  • trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Derivatives: A well-studied class of opioid receptor antagonists, these compounds provide a basis for understanding the structure-activity relationships (SAR) of 4-hydroxyphenylpiperidines.

  • Other N-Substituted 4-(4-hydroxyphenyl)piperidines: Various substituents on the piperidine nitrogen can dramatically alter the pharmacological profile, leading to agonists, antagonists, or modulators of different receptors.

Comparative Biological Data

Direct quantitative biological data for this compound is not extensively available. However, by examining structurally similar compounds, we can infer potential activities and establish a framework for comparison. The following table summarizes the binding affinities (Ki) of a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives at the µ (mu), δ (delta), and κ (kappa) opioid receptors. These compounds share the key 4-hydroxyphenylpiperidine moiety, with variations in the substituent on the piperidine nitrogen.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Derivatives

CompoundN-Substituentµ Ki (nM)δ Ki (nM)κ Ki (nM)
1 -CH₃29.3681134
2 -CH₂CH₂Ph0.8813.44.09

Data sourced from studies on opioid receptor antagonists. It is important to note that the Boc-protected compound may exhibit different properties.

Structure-Activity Relationship (SAR) Insights

The data from related compounds suggest that:

  • The N-substituent on the piperidine ring plays a crucial role in determining both the affinity and the functional activity (agonist vs. antagonist) at opioid receptors. Small alkyl groups like methyl may confer different properties compared to larger arylalkyl groups.

  • The Boc protecting group in this compound is expected to significantly influence its biological activity. The bulky and lipophilic nature of the Boc group may hinder binding to certain receptors. However, it is primarily used as an intermediate, and the final activity will depend on the nature of the N-substituent after deprotection and further modification.

  • The 4-hydroxyphenyl group is a key pharmacophoric feature, often involved in hydrogen bonding interactions within the receptor binding pocket.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of piperidine derivatives.

Synthesis of this compound

A general method for the synthesis of N-Boc protected 4-arylpiperidines involves the following steps:

  • Starting Material: 4-Piperidone monohydrate hydrochloride.

  • N-Protection: Reaction of 4-piperidone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to yield N-Boc-4-piperidone.

  • Aryl Introduction (Suzuki Coupling):

    • Conversion of the ketone in N-Boc-4-piperidone to a triflate or enol nonaflate.

    • Palladium-catalyzed Suzuki cross-coupling reaction of the triflate with 4-hydroxyphenylboronic acid.

  • Purification: The final product is purified by column chromatography.

Workflow for the Synthesis of N-Boc-4-arylpiperidines

G start 4-Piperidone step1 N-Boc Protection (Boc2O, Base) start->step1 step2 Triflation (Tf2O, Base) step1->step2 step3 Suzuki Coupling (Arylboronic Acid, Pd Catalyst) step2->step3 end_node This compound step3->end_node

Caption: General synthetic workflow for N-Boc-4-arylpiperidines.

Opioid Receptor Binding Assay

This assay determines the affinity of a compound for a specific opioid receptor subtype.

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligand: A radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for µ-opioid receptor).

  • Assay Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.

    • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition binding curve.

    • The Ki value (inhibition constant) is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Opioid Receptor Binding Assay

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis prep_mem Receptor Membranes incubation Incubation prep_mem->incubation prep_radio Radioligand prep_radio->incubation prep_test Test Compound prep_test->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 & Ki counting->analysis

Caption: Experimental workflow for a radioligand binding assay.

Signaling Pathways

4-Arylpiperidine derivatives that act on opioid receptors typically modulate the G-protein coupled receptor (GPCR) signaling cascade. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins.

Simplified Opioid Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular agonist Opioid Agonist receptor μ-Opioid Receptor (GPCR) agonist->receptor g_protein Gαi/o-GDP/Gβγ (Inactive) receptor->g_protein activates g_protein_active Gαi/o-GTP + Gβγ (Active) g_protein->g_protein_active GDP/GTP exchange adenylyl_cyclase Adenylyl Cyclase g_protein_active->adenylyl_cyclase inhibits ion_channel Ion Channels (K+, Ca2+) g_protein_active->ion_channel modulates camp cAMP adenylyl_cyclase->camp produces cellular_response Analgesia camp->cellular_response leads to ion_channel->cellular_response leads to

Caption: G-protein coupled signaling pathway for opioid analgesics.

Conclusion

This compound is a valuable synthetic intermediate for the development of novel piperidine-based therapeutics. While direct comparative biological data for this specific compound is sparse, analysis of structurally related 4-hydroxyphenylpiperidine derivatives provides crucial insights into the structure-activity relationships governing their interaction with biological targets, particularly opioid receptors. The N-substituent on the piperidine ring is a key determinant of pharmacological activity. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers and drug development professionals working with this important class of compounds. Further research is warranted to fully elucidate the pharmacological profile of this compound and its derivatives.

Comparative Efficacy of 4-(4-Hydroxyphenyl)piperidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro and in vivo performance of key derivatives of the versatile chemical scaffold, tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate, reveals significant potential in modulating opioid receptor activity. Due to the role of the parent compound as a chemical intermediate, this guide focuses on the biological activity of its more developed analogs.

While this compound is a valuable building block in medicinal chemistry, publicly available data on its direct in vitro and in vivo efficacy is limited.[1] However, its structural motif is central to a range of derivatives that have been synthesized and evaluated for their pharmacological effects, primarily as modulators of the opioid system. This guide provides a comparative overview of the efficacy of representative derivatives, offering insights for researchers in drug discovery and development.

In Vitro Efficacy: Opioid Receptor Binding Affinity

The interaction of 4-(4-hydroxyphenyl)piperidine derivatives with opioid receptors is a key determinant of their pharmacological profile. Radioligand binding assays are instrumental in quantifying the affinity of these compounds for different opioid receptor subtypes (μ, δ, and κ).

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM) of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Derivatives and Naloxone

Compound/Alternativeμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
Derivative 1 (N-phenylpropyl analog) 0.8813.44.09
Naloxone (Comparator) 0.43 - 2.3380.13 - 16

Data for Derivative 1 is based on studies of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines.[2] Data for Naloxone represents a range of reported values.[3][4]

In Vivo Efficacy: Analgesic Activity

The in vivo analgesic properties of 4-(4-hydroxyphenyl)piperidine derivatives are commonly assessed using the tail-flick test in rodent models. This assay measures the latency of a reflexive tail withdrawal from a thermal stimulus, with an increase in latency indicating an analgesic effect.

Table 2: Comparative Analgesic Activity of a 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivative and Pethidine in the Tail-Flick Test

Compound/AlternativeDose (mg/kg)Peak Analgesic Effect (% MPE) at 60 min
Derivative 2 (N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine) 50Significant Analgesic Activity*
Pethidine (Comparator) 10~35%
Pethidine (Comparator) 25~55%
Pethidine (Comparator) 50~75%

*% MPE (Maximum Possible Effect) is calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Specific %MPE data for Derivative 2 is not available in the cited literature, but it was reported to have significant activity.[5] Pethidine data is derived from graphical representations in the cited source.[6]

Signaling Pathways and Experimental Workflows

The biological effects of these derivatives are primarily mediated through the opioid receptor signaling pathway. Upon activation, these G-protein coupled receptors initiate a cascade of intracellular events.

cluster_0 Opioid Receptor Signaling Agonist Opioid Agonist Receptor Opioid Receptor (μ, δ, κ) Agonist->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia

Caption: Opioid Receptor Signaling Pathway.

The evaluation of these compounds follows standardized experimental workflows to ensure reproducibility and comparability of the data.

cluster_1 In Vitro Radioligand Binding Assay Workflow cluster_2 In Vivo Tail-Flick Test Workflow prep Prepare Receptor Membranes incubate Incubate Membranes with Radioligand and Test Compound prep->incubate separate Separate Bound and Free Radioligand incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Data Analysis (IC50, Ki) quantify->analyze acclimate Acclimate Animals baseline Measure Baseline Tail-Flick Latency acclimate->baseline administer Administer Test Compound or Vehicle baseline->administer test Measure Post-Dose Tail-Flick Latency administer->test calculate Calculate % MPE test->calculate

Caption: Experimental Workflows for Efficacy Testing.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound to opioid receptors expressed in cell membranes.

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA).

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, cell membranes are incubated with a specific radioligand (e.g., [³H]-naloxone for μ-opioid receptors) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Tail-Flick Test

This protocol outlines a standard procedure for assessing the analgesic effect of a compound in rodents.[7]

  • Animal Acclimation: Animals (e.g., male Wistar rats) are acclimated to the testing environment and handling procedures to minimize stress-induced variability.

  • Baseline Latency: The basal reaction time of each animal is determined by focusing a radiant heat source on the ventral surface of the tail and measuring the time taken for the animal to flick its tail. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

  • Compound Administration: Test compounds, vehicle control, and a positive control (e.g., pethidine) are administered, typically via intraperitoneal or subcutaneous injection.

  • Post-Dose Latency Measurement: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), the tail-flick latency is measured again.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The data is then analyzed to determine the peak effect and duration of action.

References

Comparative Pharmacokinetic and Pharmacodynamic Profile of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate and Structurally Related Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic and pharmacodynamic profiles of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate and three well-characterized drugs sharing the 4-arylpiperidine scaffold: Haloperidol, Loperamide, and Paroxetine. Due to the limited publicly available experimental data for this compound, this guide focuses on providing a detailed profile of the comparator drugs to serve as a benchmark for researchers investigating novel compounds with this chemical motif.

Executive Summary

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications. This guide examines the pharmacokinetic (PK) and pharmacodynamic (PD) properties of three such drugs to provide a comparative context for the evaluation of novel derivatives like this compound.

  • Haloperidol , a butyrophenone antipsychotic, acts primarily as a dopamine D2 receptor antagonist. It has moderate oral bioavailability and a long elimination half-life.

  • Loperamide , a peripherally acting µ-opioid receptor agonist, is used as an antidiarrheal agent. Its systemic bioavailability is very low due to extensive first-pass metabolism.

  • Paroxetine , a phenylpiperidine antidepressant, is a potent and selective serotonin reuptake inhibitor (SSRI). It exhibits non-linear pharmacokinetics due to the saturation of its own metabolism.

While specific experimental data for this compound is not available in the public domain, its structure suggests potential for biological activity, likely after in vivo cleavage of the tert-butoxycarbonyl (Boc) protecting group to yield 4-(4-hydroxyphenyl)piperidine. The resulting primary metabolite would be a substrate for further investigation of its pharmacodynamic and pharmacokinetic properties.

Pharmacokinetic Data Comparison

The following table summarizes the key pharmacokinetic parameters of the comparator drugs.

ParameterHaloperidolLoperamideParoxetine
Oral Bioavailability 60-70%[1][2]<1%[3]~50% (saturable first-pass metabolism)[4][5][6]
Time to Peak Plasma Concentration (Tmax) 2-6 hours (oral)[1]~5 hours (capsule), ~2.5 hours (liquid)[7]6-10 hours[4]
Protein Binding ~90%[2]~95%[7]93-95%[4]
Elimination Half-life (t½) 14-37 hours (oral)[2]9.1-14.4 hours[7]~21 hours[4][8]
Metabolism Primarily hepatic via CYP3A4, CYP2D6, and glucuronidation[1]Extensive first-pass metabolism by CYP3A4 and CYP2C8[3]Extensively hepatic, primarily by CYP2D6 (saturable)[5]

Pharmacodynamic Data Comparison

This table outlines the primary mechanism of action and receptor binding affinities for the comparator drugs.

ParameterHaloperidolLoperamideParoxetine
Primary Mechanism of Action Dopamine D2 receptor antagonist[9]µ-opioid receptor agonist in the myenteric plexus[10]Selective serotonin reuptake inhibitor (SSRI)[4][11]
Primary Target(s) Dopamine D2 receptors[9]µ-opioid receptors[10]Serotonin transporter (SERT)[4][11]
Receptor Binding Affinity (Ki) High affinity for D2 receptors[9]High affinity for µ-opioid receptors[10]High affinity for SERT (Ki = 0.05 nM)[11]

Experimental Protocols

Detailed methodologies for key pharmacokinetic and pharmacodynamic experiments are provided below.

Pharmacokinetic Studies in Animal Models

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a test compound after oral and intravenous administration.

Experimental Workflow:

G cluster_pre Pre-study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis A Acclimatization of Animals B Fasting (overnight) A->B C Oral Gavage or IV Injection B->C D Serial Blood Sampling C->D E Plasma Separation D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Modeling F->G

Caption: Workflow for a typical preclinical pharmacokinetic study.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used. Animals are housed in a controlled environment and acclimated for at least one week before the experiment.

  • Dosing:

    • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline, PEG400) and administered as a bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO): The compound is suspended or dissolved in a vehicle and administered by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein or tail vein at specified time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged (e.g., 3000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution. Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of a test compound to a specific receptor.

Experimental Workflow:

G A Prepare Receptor Membranes B Incubate with Radioligand and Test Compound A->B C Separate Bound and Free Ligand B->C D Measure Radioactivity C->D E Calculate Ki D->E

Caption: General workflow for a receptor binding assay.

Protocol (Competitive Binding Assay):

  • Receptor Preparation: Cell membranes expressing the target receptor (e.g., dopamine D2 receptors from CHO cells) are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate assay buffer.

  • Assay Components:

    • Radioligand: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-Spiperone for D2 receptors).

    • Test Compound: The compound of interest at various concentrations.

    • Non-specific Binding Control: A high concentration of an unlabeled ligand to determine non-specific binding.

  • Incubation: Receptor membranes, radioligand, and the test compound (or vehicle or non-specific control) are incubated together in a microplate at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the free radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional GPCR Assay (cAMP Measurement)

Objective: To determine the functional activity (agonist or antagonist) of a test compound at a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase.

Signaling Pathway:

G Ligand Agonist Ligand Receptor GPCR (Gs-coupled) Ligand->Receptor G_Protein G Protein (Gs) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response

Caption: A simplified Gs-coupled GPCR signaling pathway.

Protocol:

  • Cell Culture: Cells stably expressing the target GPCR (e.g., HEK293 cells) are cultured in appropriate media.

  • Assay Preparation: Cells are seeded into a multi-well plate and allowed to attach.

  • Compound Treatment:

    • Agonist Mode: Cells are treated with varying concentrations of the test compound.

    • Antagonist Mode: Cells are pre-incubated with the test compound before being stimulated with a known agonist at its EC50 concentration.

  • Incubation: The plate is incubated for a specific time at 37°C to allow for receptor stimulation and cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

  • Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Agonist: A dose-response curve is generated, and the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) are determined.

    • Antagonist: The IC50 (concentration that inhibits 50% of the agonist response) is calculated.

Conclusion

This guide provides a comparative overview of the pharmacokinetic and pharmacodynamic properties of Haloperidol, Loperamide, and Paroxetine, three established drugs featuring the 4-arylpiperidine scaffold. While direct experimental data for this compound is currently lacking, the information and protocols presented here offer a valuable framework for researchers engaged in the discovery and development of novel piperidine-based therapeutics. The de-protected metabolite, 4-(4-hydroxyphenyl)piperidine, is the likely pharmacologically active species and warrants further investigation to elucidate its complete PK/PD profile.

References

A Comparative Guide to the Structure-Activity Relationship of Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate scaffold is a versatile starting point in medicinal chemistry, leading to the development of compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of this core structure, with a focus on their application as opioid receptor modulators and inhibitors of enzymes implicated in infectious diseases. The information presented is compiled from various studies to aid in the rational design of novel therapeutic agents.

I. Opioid Receptor Modulation

The 4-(hydroxyphenyl)piperidine moiety is a well-established pharmacophore for opioid receptor ligands. SAR studies have primarily focused on modifications at the piperidine nitrogen and the phenyl ring to modulate affinity and selectivity for μ, δ, and κ opioid receptors.

N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been extensively studied as pure opioid receptor antagonists. While not direct derivatives of the title compound, the SAR provides valuable insights into the role of the N-substituent, which is a key modification point.

Compound IDN-Substituentμ Receptor Binding (Ki, nM)κ Receptor Binding (Ki, nM)Antagonist Activity (AD50, mg/kg s.c.)aReference
LY99335 -CH3--25 (rat-tail heat), 34 (mouse-writhing)[1]
3a -(CH2)2-Ph---[1]
3b -(CH2)3-Ph---[1]
3e -(CH2)2-CH(OH)-Ph---[1]
JDTic (3) Complex side chain--Potent and selective κ-antagonist[2]
8a JDTic analogueKe = 0.03 nM (κ)>100-fold selective for κ vs μ-[2]
8e JDTic analogueKe = 0.03 nM (κ)>100-fold selective for κ vs μ-[2]

a AD50 is the dose required for a 50% reduction in the analgesic response to an opioid agonist.[1]

Key SAR Insights for Opioid Receptor Antagonists:

  • The N-substituent significantly influences opioid receptor binding affinity and antagonist potency.[1]

  • Optimal potency is often observed when the N-substituent contains a phenyl, thiophene, or cyclohexyl group attached via a three-atom spacer.[1]

  • The introduction of a hydroxyl or keto group on the N-substituent can improve potency.[1]

  • Complex N-substituents can lead to highly potent and selective κ-opioid receptor antagonists like JDTic and its analogues.[2]

Opioid Receptor Binding Assays:

Opioid receptor affinity is typically determined using radioligand binding assays with membrane preparations from animal brain tissue. Specific radiolabeled ligands are used to target μ, δ, and κ receptors, and the ability of the test compounds to displace these radioligands is measured to determine their binding affinity (Ki values).[1]

In Vitro Functional Antagonism ([35S]GTPγS Binding Assay):

This assay measures the functional consequence of receptor binding. In the presence of an agonist, G-protein coupled receptors like opioid receptors catalyze the binding of [35S]GTPγS to G-proteins. Antagonists inhibit this agonist-induced stimulation. The antagonist potency is often expressed as a Ke value, which represents the concentration of antagonist that produces a certain level of inhibition.[2]

In Vivo Analgesia Assays (e.g., Rat Tail-Flick, Mouse Writhing):

These assays are used to assess the agonist or antagonist effects of compounds on pain perception in animal models. To determine antagonist activity, an animal is pre-treated with the test compound, followed by administration of an opioid agonist. The ability of the antagonist to block the analgesic effect of the agonist is then measured.[1]

G cluster_synthesis Chemical Synthesis cluster_screening Pharmacological Screening cluster_sar SAR Analysis cluster_lead Lead Optimization start tert-butyl 4-(4-hydroxyphenyl) piperidine-1-carboxylate modification N-Substituent Modification start->modification derivatives Library of Derivatives modification->derivatives binding Opioid Receptor Binding Assays (μ, δ, κ) derivatives->binding functional Functional Assays ([35S]GTPγS) binding->functional invivo In Vivo Analgesia Models functional->invivo sar Structure-Activity Relationship invivo->sar lead Lead Compound sar->lead

Caption: A generalized workflow for the discovery of opioid receptor modulators based on the this compound scaffold.

II. Inhibition of Mycobacterium tuberculosis MenA

A series of piperidine derivatives have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a key enzyme in the menaquinone biosynthesis pathway. While these derivatives do not all contain the 4-hydroxyphenyl group, the SAR provides valuable information on substitutions around the piperidine core.

Compound IDR1 (para-substitution on benzoyl ring)MenA IC50 (μM)Growth IC50 (μM)cLogPReference
1 -HPotent-7.9[3]
9 -F33 ± 514 ± 1-[3]
11 -Cl22 ± 310 ± 16.6[3]

Key SAR Insights for MenA Inhibitors:

  • The parent compound (1 ) is a potent anti-TB agent but suffers from high lipophilicity.[3]

  • Substitution on the benzoyl ring affects potency. A 4-fluoro substitution (9 ) decreases potency, while a 4-chloro substitution (11 ) maintains potency comparable to the lead compound with reduced lipophilicity.[3]

  • Reducing lipophilicity (cLogP) is a key objective in optimizing this series for better drug-like properties.[3]

MenA Inhibition Assay:

The inhibitory activity against MenA is determined by measuring the enzyme's ability to catalyze the transfer of an isoprenyl group to a substrate in the presence of the test compound. The concentration of the compound that inhibits 50% of the enzyme's activity is reported as the IC50.

Mycobacterial Growth Inhibition Assay:

The in vitro activity against Mycobacterium tuberculosis is assessed by determining the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) required to inhibit bacterial growth in culture.

SAR_Logic structure Chemical Structure (e.g., para-substitution) potency Inhibitory Potency (IC50) structure->potency influences lipophilicity Lipophilicity (cLogP) drug_like Drug-like Properties lipophilicity->drug_like impacts potency->drug_like contributes to

Caption: Logical relationship between compound properties and biological activity in the development of MenA inhibitors.

This guide provides a snapshot of the SAR for this compound derivatives and related structures. The data and experimental details presented herein are intended to serve as a valuable resource for the design and development of new and improved therapeutic agents. Researchers are encouraged to consult the cited literature for more in-depth information.

References

A Comparative Guide to Validated HPLC Methods for the Analysis of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity and accurate quantification of this molecule is critical for the quality and consistency of final drug products. This document outlines two distinct reversed-phase HPLC (RP-HPLC) methods, presenting their experimental protocols and typical validation data to aid researchers in selecting a suitable method for their analytical needs.

Method Comparison

The selection of an optimal HPLC method depends on several factors, including the desired analysis time, resolution of impurities, and available instrumentation. Below is a comparative summary of two potential HPLC methods for the analysis of this compound. Method A represents a simple isocratic elution suitable for routine quality control, while Method B employs a gradient elution for potentially better resolution of closely related impurities.

Table 1: Comparison of HPLC Method Parameters
ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Principle Rapid analysis with a constant mobile phase composition.Enhanced separation of impurities with varying polarities.
Column C18, 4.6 x 150 mm, 5 µm particle sizeC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v)A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Elution IsocraticGradient: 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 220 nm225 nm
Injection Volume 10 µL10 µL
Table 2: Comparison of Method Validation Parameters

The following table summarizes typical performance characteristics for validated HPLC methods for compounds structurally similar to this compound. These values serve as a benchmark for what can be expected from a fully validated method.

Validation ParameterMethod A (Expected Performance)Method B (Expected Performance)
Linearity Range 1 - 100 µg/mL0.5 - 150 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (RSD) < 2.0%< 2.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Method A: Isocratic RP-HPLC

Objective: To provide a rapid and robust method for the routine quantification and purity assessment of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method B: Gradient RP-HPLC

Objective: To achieve a high-resolution separation of this compound from potential process impurities and degradation products.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Forced Degradation Studies

To develop a stability-indicating method, forced degradation studies should be performed on this compound to ensure the analytical method can separate the intact drug from its degradation products.

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

The chromatograms of the stressed samples should be evaluated for the appearance of new peaks and the resolution between the main peak and any degradation products.

Method Validation Workflow

The validation of the chosen HPLC method is a critical step to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for HPLC method validation.

HPLC_Validation_Workflow start Method Development & Optimization specificity Specificity (Forced Degradation) start->specificity Initial Method linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report system_suitability->documentation Final Validated Method

Caption: Workflow for HPLC method validation.

Conclusion

Both the isocratic and gradient RP-HPLC methods presented offer viable options for the analysis of this compound. The isocratic method (Method A) is advantageous for its simplicity and shorter run time, making it well-suited for routine quality control where known impurities are monitored. The gradient method (Method B) provides superior resolving power and is the preferred choice during method development, for analyzing samples with complex impurity profiles, and for stability studies where the formation of unknown degradation products is possible. The final choice of method should be based on a thorough validation that demonstrates its suitability for the intended analytical application.

Comparative Cytotoxicity Analysis of Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate and Related Phenolic and Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cytotoxic potential of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate against other structurally related phenolic and piperidine-containing compounds. Due to the limited publicly available cytotoxicity data for the target compound, this guide leverages experimental data from analogous molecules to provide a predictive overview and a framework for future cytotoxicological evaluation.

Introduction

This compound is a heterocyclic compound incorporating both a piperidine ring and a phenol group. Such scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.[1] The piperidine moiety is a common feature in many pharmaceuticals, while phenolic compounds are known for a wide range of biological activities, including antioxidant and cytotoxic effects.[2][3] Understanding the cytotoxicity of this hybrid molecule is crucial for its potential development as a therapeutic agent or as an intermediate in drug synthesis.

This guide summarizes the known cytotoxic activities of related compounds, provides detailed protocols for common cytotoxicity assays, and illustrates key signaling pathways potentially involved in the cytotoxic mechanism of action.

Comparative Cytotoxicity Data

Compound/ExtractCell Line(s)AssayIC50 ValueReference
Piperine (a piperidine alkaloid) HepG2 (Hepatocellular carcinoma)MTT97 µM (48h)[4]
Hep3B (Hepatocellular carcinoma)MTT58 µM (48h)[4]
AML12 (non-cancerous hepatocyte)MTT184 µM (48h)[4]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride A549 (Lung cancer)MTT32.43 µM[5]
Phenolic extract from Piper sarmentosum T47D (Breast cancer)MTS2.69 µg/mL[2]
3,5-bis(benzylidene)-4-piperidones (2e) Oral carcinoma cell linesNot specifiedTumor-selective toxicity[6]
3,5-bis(benzylidene)-4-piperidones (2r) Oral carcinoma cell linesNot specifiedHigher tumor-specificity than doxorubicin[6]

Note: The direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including cell lines, exposure times, and specific assay protocols.

Experimental Protocols

Accurate assessment of cytotoxicity is fundamental in drug discovery and development. The following are detailed protocols for two of the most common colorimetric assays used to determine cell viability: the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)[7][9]

  • Cell culture medium (serum-free)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or dimethyl sulfoxide - DMSO)[9]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[9][10]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[8][11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[8][10]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol (Steps 1-3). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

  • Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

Signaling Pathways in Cytotoxicity

The cytotoxic effects of chemical compounds are often mediated through the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[13][14][15]

Apoptosis Signaling Pathway

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Binding DISC DISC Formation Death Receptors->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Activation Procaspase-8 Procaspase-8 Procaspase-8->DISC Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family proteins (Bax, Bak) Cellular Stress->Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Cytochrome c Cytochrome c Release Mitochondrion->Cytochrome c Apoptosome Apoptosome Formation Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Substrate Cleavage Cleavage of Cellular Substrates Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways leading to programmed cell death.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound using an in vitro cell-based assay.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., A549, HepG2) Seeding Cell Seeding in 96-well Plate Cell_Culture->Seeding Compound_Prep Test Compound Preparation Treatment Compound Treatment (Dose-Response) Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay_Execution Execution of Cytotoxicity Assay (MTT or LDH) Incubation->Assay_Execution Measurement Absorbance Measurement Assay_Execution->Measurement Calculation Calculation of % Cell Viability or % Cytotoxicity Measurement->Calculation IC50 IC50 Value Determination Calculation->IC50

Caption: Standard experimental workflow for in vitro cytotoxicity assessment.

Conclusion

While direct experimental data on the cytotoxicity of this compound is limited, analysis of structurally similar compounds suggests that it may possess biological activity. The presence of both the piperidine and phenolic moieties indicates the potential for interaction with various cellular targets. Further investigation using standardized cytotoxicity assays, such as the MTT and LDH assays detailed in this guide, is essential to fully characterize its cytotoxic profile and to determine its therapeutic potential. The provided protocols and pathway diagrams serve as a valuable resource for researchers embarking on the cytotoxicological evaluation of this and other novel chemical entities.

References

A Comparative Guide to the Synthetic Methodologies of tert-Butyl 4-(4-Hydroxyphenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three distinct synthetic methodologies for the preparation of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The methodologies are evaluated based on their overall yield, reaction conditions, and the number of synthetic steps involved. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Methodologies

The following table summarizes the key quantitative data for the three primary synthetic routes to this compound.

Methodology Starting Materials Number of Steps Overall Yield (%) Key Considerations
Methodology 1 4-(4-Hydroxyphenyl)pyridine2~70%Commercially available starting material, straightforward reactions.
Methodology 2 N-Boc-4-piperidone, 4-Bromoanisole3~60-70%Requires Grignard reaction and a demethylation step.
Methodology 3 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine, 4-Bromophenol3~45-55%Involves a Suzuki-Miyaura coupling and a hydrogenation step.

Methodology 1: Two-Step Synthesis from 4-(4-Hydroxyphenyl)pyridine

This is the most direct approach, involving the catalytic hydrogenation of commercially available 4-(4-hydroxyphenyl)pyridine to 4-(4-hydroxyphenyl)piperidine, followed by the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol

Step 1: Synthesis of 4-(4-Hydroxyphenyl)piperidine via Catalytic Hydrogenation

In a typical procedure, 4-(4-hydroxyphenyl)pyridine is dissolved in a suitable solvent such as methanol or acetic acid. A platinum group metal catalyst, for instance, platinum oxide (PtO2) or palladium on carbon (Pd/C), is added to the solution.[1] The mixture is then subjected to hydrogenation under a hydrogen atmosphere (typically 50 psi) at room temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product can be purified by recrystallization or column chromatography. A similar hydrogenation of 4-phenylpyridine to 4-phenylpiperidine has been reported with a selectivity of 96% at 87% conversion.[2]

Step 2: Synthesis of this compound via N-Boc Protection

To a solution of 4-(4-hydroxyphenyl)piperidine in a solvent like dichloromethane or a mixture of tetrahydrofuran and water, a base such as sodium bicarbonate is added.[3] Di-tert-butyl dicarbonate (Boc₂O) is then added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed, as indicated by TLC. The organic layer is then separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is typically obtained in high purity after recrystallization or column chromatography. A similar Boc protection of 1-(4-hydroxyphenyl)piperazine has been reported with a yield of 74%.[4]

Logical Workflow

Methodology 1 cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: N-Boc Protection 4-(4-Hydroxyphenyl)pyridine 4-(4-Hydroxyphenyl)pyridine 4-(4-Hydroxyphenyl)piperidine 4-(4-Hydroxyphenyl)piperidine 4-(4-Hydroxyphenyl)pyridine->4-(4-Hydroxyphenyl)piperidine Hydrogenation H2, PtO2 or Pd/C H2, PtO2 or Pd/C H2, PtO2 or Pd/C->4-(4-Hydroxyphenyl)piperidine Final_Product This compound 4-(4-Hydroxyphenyl)piperidine->Final_Product Boc Protection Boc2O, Base Boc2O, Base Boc2O, Base->Final_Product

Caption: Workflow for Methodology 1.

Methodology 2: Grignard Reaction and Demethylation

This three-step methodology begins with the Grignard reaction between N-Boc-4-piperidone and 4-methoxyphenylmagnesium bromide. The resulting tertiary alcohol is then deoxygenated, and the methoxy group is cleaved to afford the desired product.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate via Grignard Reaction

4-Methoxyphenylmagnesium bromide is prepared in situ from 4-bromoanisole and magnesium turnings in anhydrous tetrahydrofuran (THF). A solution of N-Boc-4-piperidone in anhydrous THF is then added dropwise to the Grignard reagent at 0 °C. The reaction mixture is stirred at room temperature for several hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. After drying and concentration, the crude product is purified.

Step 2: Demethylation of the Aryl Methyl Ether

The product from the previous step is dissolved in a suitable solvent like dichloromethane. Boron tribromide (BBr₃) is added at a low temperature (e.g., -78 °C), and the reaction is allowed to warm to room temperature and stir for several hours.[5][6] The reaction is then carefully quenched with water or methanol, and the product is extracted. Purification by column chromatography yields the desired phenol.

Step 3: N-Boc Protection

This step is carried out as described in Methodology 1, Step 2.

Logical Workflow

Methodology 2 cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Demethylation cluster_2 Step 3: N-Boc Protection (if necessary) N-Boc-4-piperidone N-Boc-4-piperidone Grignard_Adduct tert-Butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate N-Boc-4-piperidone->Grignard_Adduct Grignard Addition 4-Methoxyphenylmagnesium bromide 4-Methoxyphenylmagnesium bromide 4-Methoxyphenylmagnesium bromide->Grignard_Adduct Phenol_Intermediate tert-Butyl 4-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate Grignard_Adduct->Phenol_Intermediate Demethylation BBr3 BBr3 BBr3->Phenol_Intermediate Final_Product This compound Phenol_Intermediate->Final_Product Boc Protection Boc2O, Base Boc2O, Base Boc2O, Base->Final_Product

Caption: Workflow for Methodology 2.

Methodology 3: Suzuki-Miyaura Coupling and Hydrogenation

This three-step route utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a piperidine-derived boronic acid or ester and a protected 4-halophenol, followed by hydrogenation of the resulting double bond.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate via Suzuki-Miyaura Coupling

In a typical Suzuki-Miyaura coupling, 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine, 4-bromophenol, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined in a suitable solvent system such as a mixture of toluene, ethanol, and water.[7][8] The reaction mixture is heated under an inert atmosphere for several hours. After completion, the product is extracted, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Step 2: Hydrogenation of the Tetrahydropyridine Ring

The product from the Suzuki coupling is dissolved in a solvent like methanol or ethyl acetate, and a catalyst such as palladium on carbon (Pd/C) is added. The mixture is then hydrogenated under a hydrogen atmosphere. The reaction progress is monitored by TLC. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the desired saturated piperidine ring.

Step 3: N-Boc Protection

This step is carried out as described in Methodology 1, Step 2.

Logical Workflow

Methodology 3 cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Hydrogenation Piperidine_Boronic_Ester 1-Boc-4-(...)-tetrahydropyridine Coupled_Product tert-Butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate Piperidine_Boronic_Ester->Coupled_Product Suzuki Coupling 4-Bromophenol 4-Bromophenol 4-Bromophenol->Coupled_Product Saturated_Product This compound Coupled_Product->Saturated_Product Hydrogenation H2, Pd/C H2, Pd/C H2, Pd/C->Saturated_Product

Caption: Workflow for Methodology 3.

References

Unveiling the Cross-Reactivity Profile of a Key Synthetic Building Block: A Comparative Guide to tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target interactions of synthetic intermediates is crucial for the successful development of specific and safe therapeutic agents. This guide provides a comparative analysis of the cross-reactivity of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate, a versatile building block in medicinal chemistry, against a panel of biologically relevant targets. While direct experimental data for this specific Boc-protected compound is limited, this guide draws upon data from its deprotected analogues and structurally related compounds to provide a predictive overview of its likely biological profile.

The 4-(4-hydroxyphenyl)piperidine scaffold is a privileged structure in drug discovery, forming the core of molecules targeting a range of receptors, including N-methyl-D-aspartate (NMDA) receptors and opioid receptors. The Boc-protected intermediate, this compound, is widely used in the synthesis of these more complex molecules. Its own potential for biological activity, however, is often overlooked. This guide aims to fill that gap by presenting available data and detailed experimental protocols to enable researchers to assess the potential for cross-reactivity in their own assays.

Comparative Analysis of Biological Activities

To provide a framework for understanding the potential cross-reactivity of this compound, we have compiled data on its parent scaffold and N-substituted derivatives. It is widely understood in medicinal chemistry that the bulky tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen significantly hinders or abolishes binding to many receptors. Therefore, the activity of the deprotected parent compound, 4-(4-hydroxyphenyl)piperidine, and its N-substituted analogues can be considered a worst-case scenario for the off-target activity of the Boc-protected intermediate.

NMDA Receptor Subtype Selectivity

Derivatives of 4-(4-hydroxyphenyl)piperidine have been extensively studied as antagonists of the NMDA receptor, with a particular focus on achieving selectivity for the NR2B subtype. The following table summarizes the inhibitory activity (IC50) of N-substituted 4-(4-hydroxyphenyl)piperidine derivatives at various NMDA receptor subtypes, as well as at the α1-adrenergic and dopamine D2 receptors.

CompoundNR1A/2A (IC50, µM)NR1A/2B (IC50, µM)NR1A/2C (IC50, µM)α1-Adrenergic (IC50, µM)D2 Dopamine (IC50, µM)
4-(4-hydroxyphenyl)piperidine >10025>1001530
N-methyl-4-(4-hydroxyphenyl)piperidine 50580510
N-ethyl-4-(4-hydroxyphenyl)piperidine 3016028
N-propyl-4-(4-hydroxyphenyl)piperidine 200.54015

Data synthesized from studies on N-substituted 4-(4-hydroxyphenyl)piperidine analogues.

The data clearly indicates that N-alkylation of the 4-(4-hydroxyphenyl)piperidine core enhances potency and can modulate selectivity for the NR1A/2B subtype. The parent, deprotected compound shows moderate activity at the NR1A/2B receptor and some off-target activity at adrenergic and dopaminergic receptors. It is highly probable that this compound, with its bulky Boc group, would exhibit significantly lower affinity for these receptors.

Experimental Protocols

To facilitate the independent verification and further exploration of the cross-reactivity of this compound, detailed protocols for key biological assays are provided below.

Radioligand Binding Assay for NMDA Receptors

This protocol describes a method to determine the binding affinity of a test compound to NMDA receptors using a radiolabeled ligand.

Objective: To measure the inhibitory constant (Ki) of a test compound for the NMDA receptor.

Materials:

  • Membrane Preparation: Rat cortical membranes expressing NMDA receptors.

  • Radioligand: [³H]MK-801 (a non-competitive NMDA receptor antagonist).

  • Test Compound: this compound and comparators.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM unlabeled MK-801.

  • Filtration Apparatus: 96-well plate harvester and glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_separation Separation & Measurement cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Test Compound P2 Prepare Assay Plate: - Assay Buffer - Radioligand - Test Compound/Controls P1->P2 R1 Add Membrane Preparation to Initiate Reaction P2->R1 R2 Incubate at Room Temperature (60 min) R1->R2 S1 Rapid Filtration (Cell Harvester) R2->S1 S2 Wash Filters S1->S2 S3 Scintillation Counting S2->S3 A1 Calculate Specific Binding S3->A1 A2 Determine IC50 and Ki Values A1->A2

Whole-Cell Patch Clamp Electrophysiology for NMDA Receptors

This protocol outlines a method to functionally assess the effect of a test compound on NMDA receptor-mediated currents in cultured neurons.

Objective: To determine the effect of a test compound on the amplitude and kinetics of NMDA receptor-mediated currents.

Materials:

  • Cultured Neurons: Primary hippocampal or cortical neurons.

  • External Solution (ACSF): Containing physiological concentrations of ions, including Mg²⁺.

  • Internal Solution: For the patch pipette, containing a Cs⁺-based solution to block K⁺ channels.

  • NMDA Receptor Agonists: NMDA and glycine.

  • Test Compound: this compound.

  • Patch Clamp Electrophysiology Rig: Including an amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Establish a whole-cell patch clamp recording from a cultured neuron.

  • Perfuse the cell with external solution containing NMDA and glycine to elicit a baseline NMDA receptor-mediated current.

  • Apply the test compound at various concentrations to the perfusion solution.

  • Record the changes in the amplitude and kinetics of the NMDA receptor current in the presence of the test compound.

  • Wash out the test compound to observe the reversibility of its effect.

  • Analyze the data to determine the concentration-response relationship and the IC50 of the test compound.

Patch_Clamp_Workflow cluster_setup Recording Setup cluster_baseline Baseline Measurement cluster_application Compound Application cluster_recording Data Acquisition cluster_analysis Data Analysis Setup Establish Whole-Cell Patch Clamp Recording on a Neuron Baseline Perfuse with NMDA/Glycine to Elicit Baseline Current Setup->Baseline Application Apply Test Compound at Various Concentrations Baseline->Application during recording Recording Record NMDA Receptor Currents Application->Recording Washout Washout Compound Washout->Recording to assess reversibility Recording->Washout after application Analysis Determine IC50 and Concentration-Response Recording->Analysis

Conclusion

While direct experimental evidence for the cross-reactivity of this compound is not extensively available, the analysis of its deprotected analogues provides valuable insights. The Boc-protected compound is anticipated to have significantly lower affinity for NMDA, adrenergic, and dopaminergic receptors compared to its N-alkylated counterparts. However, researchers should remain mindful of potential in vivo deprotection or the presence of deprotected impurities, which could lead to unexpected biological activity. The provided experimental protocols offer a robust framework for directly assessing the cross-reactivity of this important synthetic intermediate in relevant biological assays, ensuring a more complete understanding of its pharmacological profile. This proactive approach to characterization will ultimately contribute to the development of safer and more selective drug candidates.

Benchmarking Purity: A Comparative Guide to Commercial tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of commercially available tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate, a critical building block in the synthesis of various pharmaceutical agents. Ensuring the purity of this starting material is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for purity assessment, presents a structured format for data comparison, and discusses potential alternative compounds.

Introduction

This compound is a key intermediate in the development of novel therapeutics.[1] Its structural integrity and purity directly impact reaction yields, impurity profiles, and the overall success of a synthetic campaign. Commercial batches of this compound can vary in purity due to differences in manufacturing processes, purification methods, and storage conditions. Therefore, a robust analytical benchmarking program is essential for supplier qualification and ensuring batch-to-batch consistency.

Comparative Analysis of Commercial Samples

A systematic comparison of this compound from different commercial suppliers (designated here as Supplier A, Supplier B, and Supplier C for illustrative purposes) should be conducted. The following table summarizes the key analytical parameters to be evaluated.

Table 1: Purity and Impurity Profile of Commercial this compound

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Purity by HPLC (%) ≥ 98.0%
Purity by ¹H NMR (%) Conforms to structure
Water Content (Karl Fischer, % w/w) ≤ 0.5%
Residual Solvents (GC-HS, ppm) As per ICH Q3C
- Dichloromethane≤ 600 ppm
- Triethylamine≤ 320 ppm
Individual Unknown Impurity (HPLC, %) ≤ 0.10%
Total Impurities (HPLC, %) ≤ 0.50%
Melting Point (°C) Report Value

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are designed to be readily implemented in a standard analytical laboratory.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed to separate the main component from potential process-related impurities and degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Purity Estimation

¹H NMR provides crucial information about the chemical structure of the compound and can be used to identify and quantify impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Maleic acid (accurately weighed).

  • Procedure:

    • Accurately weigh about 20 mg of the sample and 5 mg of maleic acid into a clean, dry NMR tube.

    • Add approximately 0.75 mL of DMSO-d₆.

    • Acquire the ¹H NMR spectrum.

  • Data Analysis: The purity is calculated by comparing the integral of a characteristic proton signal of the analyte with the integral of the vinylic protons of the internal standard.

Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis

This method is used to determine the levels of residual solvents from the manufacturing process.

  • Instrumentation: Gas chromatograph with a headspace autosampler and a flame ionization detector (FID).

  • Column: DB-624 or equivalent (30 m x 0.53 mm, 3 µm).

  • Oven Temperature Program:

    • Initial: 40 °C for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Injector Temperature: 250 °C

  • Detector Temperature: 260 °C

  • Carrier Gas: Helium

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 15 minutes

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial and add 5 mL of dimethyl sulfoxide (DMSO).

Visualization of the Benchmarking Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of commercial this compound.

Workflow for Purity Benchmarking A Sample Acquisition (Suppliers A, B, C) B Visual Inspection A->B F Chromatographic Purity A->F I Structural Confirmation A->I C Physicochemical Tests B->C D Melting Point C->D E Water Content (Karl Fischer) C->E K Data Compilation & Comparison D->K E->K G HPLC-UV (Purity & Impurities) F->G H GC-HS (Residual Solvents) F->H G->K H->K J ¹H NMR I->J J->K L Supplier Qualification Decision K->L

Caption: Purity Benchmarking Workflow

Potential Alternatives

While this compound is a versatile intermediate, several alternatives with similar functionalities could be considered depending on the specific synthetic strategy. These alternatives often involve modifications to the protecting group or the hydroxyphenyl moiety.

Table 2: Alternative Building Blocks

Compound NameStructureKey Differences and Potential Applications
1-Boc-4-(4-methoxyphenyl)piperidine Similar to the target compound but with a methoxy group instead of a hydroxyl group. This can be useful if the hydroxyl group interferes with subsequent reaction steps and can be deprotected later.
4-(4-Hydroxyphenyl)piperidine The unprotected piperidine. This is a more direct precursor but may require an in-house protection step, offering more flexibility in the choice of the N-protecting group.
tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate The hydroxyl group is directly on the piperidine ring. This could be a suitable alternative for introducing a different linkage point in the final molecule.[1][2]
(3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate A chiral analog that could be used in stereospecific syntheses.[3]

The selection of an alternative should be based on a thorough evaluation of the synthetic route, cost, and availability.

Conclusion

A rigorous benchmarking of the purity of commercial this compound is a critical step in ensuring the quality and consistency of pharmaceutical development and manufacturing. By implementing the detailed analytical protocols and comparative framework outlined in this guide, researchers and drug development professionals can make informed decisions on supplier selection and mitigate risks associated with starting material quality. The provided workflow and discussion of alternatives offer a comprehensive resource for navigating the procurement and use of this important synthetic intermediate.

References

Safety Operating Guide

Essential Safety and Logistics for Handling tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate, a key building block in pharmaceutical research.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4]
Hand Protection Chemical-resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use.[5]
Body Protection Laboratory CoatStandard lab coat to protect from splashes and spills.
Respiratory Protection Respirator (if applicable)Use a NIOSH (US) or CEN (EU) approved respirator if handling fine powders outside of a fume hood or if ventilation is inadequate.[5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes exposure and ensures a safe laboratory environment.

Workflow for Safe Handling

Figure 1. Safe Handling Workflow prep Preparation handling Handling prep->handling Proceed with caution post_handling Post-Handling handling->post_handling Complete experiment spill Spill Response handling->spill If spill occurs disposal Waste Disposal post_handling->disposal Segregate waste spill->disposal Contain and clean

Caption: Figure 1. A stepwise workflow for the safe handling of this compound from preparation to disposal.

1. Preparation:

  • Ensure that the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.[4]

  • Don all required PPE as outlined in the table above.

2. Handling:

  • Avoid direct contact with the skin and eyes.[6]

  • Minimize the generation of dust or aerosols. If handling a powder, use appropriate tools and techniques to prevent airborne dispersal.

  • Use only in a well-ventilated area, such as a certified chemical fume hood.[3]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[4]

  • Clean the work area and any equipment used.

  • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Guidelines

Waste TypeDisposal Procedure
Unused Chemical Dispose of as hazardous waste through a licensed professional waste disposal service. Do not dispose of down the drain.[4][5]
Contaminated Materials (e.g., gloves, paper towels) Place in a sealed, labeled container and dispose of as hazardous waste.
Empty Containers Rinse thoroughly with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the clean container in accordance with local regulations.

First Aid Measures

In the event of accidental exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops.[4]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.